Ha14-1
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJDCULZDFWMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274403 | |
| Record name | ha14-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65673-63-4 | |
| Record name | HA 14-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ha14-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Cellular Target of Ha14-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ha14-1 is a small, non-peptidic organic molecule that has garnered significant interest in the field of cancer research for its ability to induce apoptosis in tumor cells. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and detailed methodologies for its study. This compound primarily targets the anti-apoptotic protein Bcl-2, binding to a surface pocket and inhibiting its function. This leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and caspase activation. Furthermore, this compound has been observed to induce autophagy, highlighting a complex cellular response to this compound. This guide is intended to serve as a valuable resource for researchers investigating Bcl-2 inhibition and the therapeutic potential of this compound and its analogs.
Core Target: Bcl-2 Family Proteins
The primary cellular target of this compound is the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis.[1][2] this compound was identified through computer-based screening as a ligand for a hydrophobic surface pocket on Bcl-2, a region crucial for its anti-apoptotic activity.[1][3] By binding to this pocket, this compound mimics the action of pro-apoptotic BH3-only proteins, thereby antagonizing the function of Bcl-2. Some evidence also suggests that this compound and its more stable analog, sthis compound, can also target and inhibit another anti-apoptotic protein, Bcl-xL.[3][4]
Mechanism of Action
The binding of this compound to Bcl-2 disrupts the heterodimerization of Bcl-2 with pro-apoptotic members of the Bcl-2 family, such as Bax.[2][5] This inhibitory action sets off a cascade of events leading to programmed cell death through the intrinsic apoptotic pathway.
Induction of Apoptosis
The prevailing mechanism of this compound-induced apoptosis involves the following key steps:
-
Bax Translocation: By inhibiting Bcl-2, this compound prevents the sequestration of the pro-apoptotic protein Bax.[2][5] This leads to the translocation of Bax from the cytosol to the outer mitochondrial membrane.[2]
-
Mitochondrial Dysregulation: The accumulation of Bax at the mitochondria leads to a decrease in the mitochondrial membrane potential.[1]
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.[1]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[1] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis.[1] This entire process is dependent on the presence of Apaf-1.[1]
Some studies have also suggested the existence of a caspase-independent apoptotic pathway induced by this compound.[2]
Induction of Autophagy
In addition to apoptosis, this compound has been shown to induce autophagy in some cancer cell lines.[6] This is characterized by the formation of double-membraned autophagic vacuoles and the conversion of LC3-I to LC3-II, a key marker of autophagy.[6] Interestingly, the inhibition of autophagy can promote this compound-induced apoptosis, suggesting a complex interplay between these two cell death pathways.[6]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro studies. The following table summarizes key quantitative data for this compound and its analog.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Bcl-2 (in vitro) | ~9 µM | [1][4] |
| Effective Concentration | HL-60 (human leukemia) | >90% cell death at 50 µM | [1][4] |
| LD90 | L1210 (murine leukemia) | Not specified | [6] |
| Sensitizing Concentration | BeGBM (human glioblastoma) | 10-20 µmol/L | [7] |
| IC50 | IGROV1-R10 (ovarian carcinoma) | Induces massive cell death at 40 µmol/L | [8] |
| IC50 | OAW42, A2780 (ovarian carcinoma) | Little to no effect at 40 µmol/L | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Bcl-2 Binding Affinity Assay (Competitive Fluorescence Polarization)
This assay quantitatively determines the binding affinity of this compound to Bcl-2.
-
Principle: The assay measures the ability of this compound to compete with a fluorescently labeled Bak BH3 peptide (Flu-BakBH3) for binding to the surface pocket of Bcl-2. The displacement of the fluorescent peptide by this compound results in a decrease in fluorescence polarization.
-
Materials:
-
Recombinant soluble Bcl-2 protein
-
5-carboxyfluorescein-labeled Bak BH3 peptide (Flu-BakBH3)
-
This compound
-
Assay buffer (e.g., phosphate-buffered saline)
-
Fluorescence polarization plate reader
-
-
Protocol:
-
Prepare a solution of recombinant Bcl-2 protein and Flu-BakBH3 peptide in the assay buffer.
-
Add increasing concentrations of this compound to the wells of a microplate.
-
Add the Bcl-2/Flu-BakBH3 mixture to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.[1]
-
Cell Viability Assay (Trypan Blue Exclusion)
This assay is used to determine the percentage of viable cells after treatment with this compound.
-
Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
-
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Hemocytometer
-
Microscope
-
-
Protocol:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest the cells and centrifuge to form a pellet.
-
Resuspend the cell pellet in PBS or serum-free medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 3-5 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of cell viability.
-
Caspase Activation Assay (Western Blot)
This assay detects the activation of caspases, key executioners of apoptosis, following this compound treatment.
-
Principle: Caspases are activated through proteolytic cleavage. Western blotting with antibodies specific to the cleaved, active forms of caspases (e.g., cleaved caspase-3, cleaved caspase-9) and their substrates (e.g., cleaved PARP) can be used to monitor their activation.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse cells treated with this compound to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the cleaved forms of caspases or PARP.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms indicates caspase activation.
-
Cytochrome c Release Assay (Western Blot)
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.
-
Principle: Cells are fractionated to separate the mitochondrial and cytosolic components. The presence of cytochrome c in the cytosolic fraction is then detected by Western blotting.
-
Materials:
-
Treated and untreated cells
-
Cell fractionation kit or buffers for differential centrifugation
-
Primary antibody against cytochrome c
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Harvest cells after this compound treatment.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This is typically achieved through a series of centrifugation steps at different speeds.
-
Collect the cytosolic supernatant and the mitochondrial pellet.
-
Perform Western blot analysis on both fractions as described in the caspase activation assay protocol, using an antibody specific for cytochrome c.
-
The appearance of a cytochrome c band in the cytosolic fraction of treated cells indicates its release from the mitochondria.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound induced apoptotic signaling pathway.
Caption: this compound induced autophagy signaling pathway.
Caption: General experimental workflow for studying this compound.
Structure and Analogs
This compound is identified as ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate. Due to its relatively short half-life in vitro, a more stable analog, sthis compound (ethyl 2-amino-6-phenyl-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate), has been developed for further investigation.[3] The increased stability of sthis compound makes it a more suitable candidate for in vivo studies and further drug development efforts.
Conclusion
This compound represents a pioneering small molecule inhibitor of the anti-apoptotic protein Bcl-2. Its ability to induce apoptosis through the intrinsic mitochondrial pathway has been well-documented. Furthermore, the discovery of its role in inducing autophagy adds another layer of complexity to its cellular effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate this compound and its analogs. A thorough understanding of its mechanism of action is crucial for the continued development of Bcl-2 family inhibitors as potential cancer therapeutics. Future research should focus on further elucidating the interplay between apoptosis and autophagy in response to this compound and evaluating the in vivo efficacy and safety of its more stable analogs.
References
- 1. Initiation of Apoptosis and Autophagy by the Bcl-2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initiation of apoptosis and autophagy by the Bcl-2 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. abcam.cn [abcam.cn]
- 7. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 8. bmglabtech.com [bmglabtech.com]
Ha14-1: A Technical Guide to its Binding Affinity and Kinetics with Bcl-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of Ha14-1, a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and biophysical properties of this compound.
Introduction
This compound is a small organic compound identified through structure-based screening as a ligand for a surface pocket on Bcl-2 that is critical for its anti-apoptotic function.[1] By binding to this pocket, this compound antagonizes the function of Bcl-2, leading to the induction of apoptosis in various cancer cell lines.[1][2] This guide summarizes the available quantitative data on the this compound/Bcl-2 interaction, details the experimental methodologies used for its characterization, and provides a visual representation of the relevant signaling pathways and experimental workflows.
Quantitative Binding Data
The primary method used to characterize the binding of this compound to Bcl-2 is a competitive fluorescence polarization assay. This assay measures the ability of this compound to displace a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein, such as Bak or Bid, from the BH3 binding groove of Bcl-2. The half-maximal inhibitory concentration (IC50) is the most commonly reported value for this interaction.
| Parameter | Value | Method | Reference |
| IC50 | ~9 µM | Competitive Fluorescence Polarization Assay | [1][2] |
Note: To date, specific kinetic parameters (k_on, k_off) from Surface Plasmon Resonance (SPR) and thermodynamic parameters (ΔH, ΔS) from Isothermal Titration Calorimetry (ITC) for the this compound/Bcl-2 interaction are not extensively reported in the peer-reviewed literature.
Experimental Protocols
Competitive Fluorescence Polarization Assay
This assay is the cornerstone for determining the binding affinity of this compound to Bcl-2.
Principle: A small, fluorescently labeled peptide (tracer) derived from the BH3 domain of a pro-apoptotic Bcl-2 family member (e.g., Bak, Bid) binds to the hydrophobic groove of the Bcl-2 protein. Due to its larger size, the Bcl-2/tracer complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an unlabeled competitor molecule like this compound is introduced, it displaces the fluorescent tracer from Bcl-2. The smaller, unbound tracer tumbles more rapidly, leading to a decrease in the fluorescence polarization signal. The IC50 value is determined by measuring this decrease as a function of the competitor concentration.
Typical Protocol Outline:
-
Reagents and Buffers:
-
Recombinant human Bcl-2 protein.
-
Fluorescently labeled BH3 peptide (e.g., Flu-BakBH3 or Flu-BidBH3).
-
This compound compound.
-
Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent like Tween-20 to prevent non-specific binding).
-
-
Assay Procedure:
-
A fixed concentration of Bcl-2 protein and the fluorescently labeled BH3 peptide are incubated together in the assay buffer to form a complex.
-
Serial dilutions of this compound are added to the Bcl-2/peptide complex.
-
The mixture is incubated to allow the binding equilibrium to be reached.
-
The fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the this compound concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.
-
Visualizations
Experimental Workflow
References
The Structure-Activity Relationship of Ha14-1 Analogs: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Promising Bcl-2 Inhibitor Scaffold
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a cornerstone of cell survival pathways and a validated target in oncology. Its overexpression allows cancer cells to evade apoptosis (programmed cell death), contributing to tumor progression and resistance to therapy. Ha14-1, ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, was one of the first small organic compounds identified through in-silico screening to bind to the surface pocket of Bcl-2 and antagonize its anti-apoptotic function. By mimicking the action of pro-apoptotic BH3-only proteins, this compound and its analogs restore the apoptotic pathway in cancer cells.
However, the therapeutic potential of the parent this compound molecule is hampered by limitations such as a short in-vitro half-life. This has spurred the development of various analogs to improve stability, potency, and selectivity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and related analogs based on the 2-amino-4H-chromene scaffold, offering insights for researchers and professionals in drug discovery and development.
Core Mechanism of Action: Disrupting the Bcl-2 Survival Signal
The anti-apoptotic activity of Bcl-2 relies on its ability to sequester pro-apoptotic members of the same family, particularly Bax and Bak. Bcl-2 binds to the BH3 domain of these proteins via a hydrophobic groove on its surface. This compound and its active analogs function by competitively binding to this same groove. This occupancy prevents the Bcl-2/Bax or Bcl-2/Bak interaction, liberating Bax and Bak.[1] Once free, these pro-apoptotic proteins oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytosol, which then activates a caspase cascade, ultimately executing the apoptotic program.[2]
Structure-Activity Relationship (SAR) of the 2-Amino-4H-Chromene Scaffold
| Compound ID / Reference | R (Chromene Ring) | Ar (4-position) | Cell Line | IC50 (µM) |
| This compound [3] | 6-Bromo | 1-cyano-2-ethoxy-2-oxoethyl | HL-60 | ~10-50 (Dose-dependent cell death) |
| sthis compound | 6-Phenyl | 2-ethoxy-2-oxoethyl | HeLa | ~30-50 (Induces mitochondrial depolarization) |
| Compound 4 [4] | 6-Bromo, 8-amino | 2-thienyl | T47D | 81.42 |
| Compound 7e [5] | 6-Bromo | nitromethyl | MCF-7 | 18.76 |
| Compound 7e [5] | 6-Bromo | nitromethyl | T47D | 3.46 |
| Compound 7f [5] | 6-Bromo | nitroethyl | MCF-7 | 13.51 |
| Compound 7f [5] | 6-Bromo | nitroethyl | T47D | 4.89 |
| Compound 4a [6] | 6,7-methylendioxy | Phenyl | SK-LU-1 | More active than cisplatin |
| Compound 4d [6] | 6,7-methylendioxy | 4-bromophenyl | PC-3 | More active than cisplatin |
Key Observations:
-
Substitutions on the Chromene Ring: The presence of a halogen, such as the 6-bromo group in this compound and its derivatives (e.g., compounds 7e, 7f), appears to be favorable for cytotoxic activity.[5] Other substitutions, like the 6,7-methylendioxy group, also yield highly active compounds.[6]
-
The Aryl Group at the 4-Position: The nature of the substituent at the 4-position of the chromene ring is critical. A wide variety of aryl and other groups can be tolerated, but their electronic and steric properties significantly influence potency. For instance, compounds with a 4-(nitroalkyl) moiety show potent activity against breast cancer cell lines.[5]
-
The 2-Amino and 3-Cyano/Carboxylate Groups: The 2-amino and 3-cyano (or 3-carboxylate) groups are characteristic features of this compound class and are likely crucial for binding interactions, potentially through hydrogen bonding within the Bcl-2 pocket.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in evaluating novel chemical entities. Below are detailed methodologies for key assays cited in the evaluation of this compound analogs.
Bcl-2/Bcl-xL Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of a compound to its target protein by monitoring changes in the polarization of fluorescently labeled light.
-
Principle: A small, fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (like Bad or Bak) is used as a probe.[7] When unbound in solution, it tumbles rapidly, and excitation with polarized light results in depolarized emitted light. Upon binding to the much larger Bcl-2 protein, its tumbling slows dramatically, and the emitted light remains highly polarized. Test compounds that bind to the same site will displace the fluorescent probe, causing a decrease in polarization.
-
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT). Reconstitute recombinant human Bcl-2 or Bcl-xL protein and the fluorescein-labeled BH3 peptide probe to desired stock concentrations.
-
Assay Setup: In a black, low-volume 384-well plate, add a fixed concentration of Bcl-2 protein and the fluorescent probe (e.g., 50 nM Bcl-2, 10 nM probe).
-
Compound Addition: Add serial dilutions of the this compound analog or control compounds to the wells. Include controls for no inhibition (protein + probe + DMSO) and baseline polarization (probe + DMSO).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader with excitation and emission filters appropriate for the fluorophore (e.g., 485 nm excitation, 535 nm emission for fluorescein).
-
Data Analysis: Plot the millipolarization (mP) values against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound required to displace 50% of the bound probe.[7]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cultured cells.
-
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product.[8] The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HL-60, MCF-7, T47D) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]
-
Compound Treatment: Treat the cells with serial dilutions of this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 3-4 hours.[1]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., 150 µL of DMSO or a solution of 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the logarithm of compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Apoptosis Confirmation (Western Blot for Caspase Activation)
This technique confirms that cell death induced by the compounds occurs via apoptosis by detecting the cleavage and activation of key effector caspases.
-
Principle: Apoptosis is executed by a cascade of proteases called caspases. Initiator caspases (like caspase-9) are activated, which in turn cleave and activate effector caspases (like caspase-3).[2][9] This cleavage can be detected by Western blotting using antibodies that recognize either the pro-form, the cleaved (active) form, or both.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with the this compound analog at a concentration around its IC50 for a defined time (e.g., 16-24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., anti-Caspase-3, anti-cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10] The appearance of a band corresponding to the cleaved caspase fragment confirms apoptosis induction.
-
Workflow for Analog Evaluation
The development and evaluation of novel this compound analogs follow a logical, multi-step workflow from initial design to in-depth biological characterization.
Conclusion
The 2-amino-4H-chromene scaffold of this compound represents a valuable starting point for the design of novel Bcl-2 family inhibitors. Structure-activity relationship studies, though not yet fully comprehensive, indicate that substitutions on both the core chromene ring and at the 4-position are key determinants of cytotoxic potency. The development of more stable and potent analogs like sthis compound highlights the tractability of this chemical series. For drug development professionals, a systematic approach combining rational design, robust in-vitro screening, and detailed mechanistic studies is essential to unlock the full therapeutic potential of these compounds. Future work should focus on building a more extensive and systematic SAR library to precisely map the chemical space for optimal Bcl-2 inhibition and to develop candidates with drug-like properties suitable for preclinical and clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
The Discovery and Development of Ha14-1: A Technical Guide to a Pioneering Bcl-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and development of Ha14-1, a significant small molecule inhibitor of the anti-apoptotic protein Bcl-2. This document provides a comprehensive overview of its mechanism of action, key experimental data, and the methodologies used to characterize its activity.
Introduction: Targeting Apoptosis in Cancer Therapy
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1] Anti-apoptotic members of this family, such as Bcl-2 and Bcl-xL, are frequently overexpressed in various malignancies, contributing to tumor cell survival and resistance to conventional therapies.[2][3] This has made them attractive targets for the development of novel anti-cancer agents. This compound emerged as a pioneering, non-peptidic small molecule designed to mimic the pro-apoptotic BH3 domain of Bcl-2 family members, thereby inhibiting the function of anti-apoptotic proteins and restoring the natural process of programmed cell death.[4]
Discovery via Structure-Based Design
This compound was identified through a computational screening approach that leveraged the predicted three-dimensional structure of the Bcl-2 protein.[4] This in silico method aimed to find small molecules that could bind to a hydrophobic surface pocket on Bcl-2, a region crucial for its anti-apoptotic function of sequestering pro-apoptotic proteins like Bax and Bak.[4][5]
The discovery workflow can be summarized as follows:
Caption: Workflow for the discovery of this compound.
Mechanism of Action: Inhibiting the Guardian of the Cell
This compound functions by competitively binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. This action displaces pro-apoptotic Bcl-2 family members, particularly Bax.[6][7] Once liberated from Bcl-2, Bax can translocate to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane.[6] This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and executing apoptosis.[8][9]
The signaling pathway is illustrated below:
Caption: Mechanism of this compound induced apoptosis.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its more stable analog, sthis compound.
Table 1: Binding Affinity of this compound for Bcl-2
| Compound | Assay Type | Target | Competing Ligand | IC50 (μM) | Reference |
| This compound | Fluorescence Polarization Assay | Bcl-2 | Flu-BakBH3 | ~9 | [4][10] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment Duration (h) | IC50 (μM) | Notes | Reference |
| HL-60 | 4 | < 50 | Dose-dependent loss of viability. | |
| PC-3 | 4 | ~10 | Induced apoptosis in a dose-dependent manner. |
Table 3: Effect of sthis compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | sthis compound Concentration (nM) | Effect on ΔΨm | Observation | Reference |
| HBcl-2 | 25 | Maintained | No significant drop. | [11] |
| HBcl-2 | 50 | Maintained | No significant drop. | [11] |
| HBcl-2 | 100 | Substantial Drop | Near resting potential, indicating uncoupling. | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fluorescence Polarization Assay for Bcl-2 Binding
This assay quantitatively determines the binding affinity of a compound to Bcl-2 by measuring the displacement of a fluorescently labeled peptide.
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled Bak BH3 peptide (Flu-BakBH3)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
96-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of Bcl-2 protein and Flu-BakBH3 peptide in the assay buffer at optimized concentrations.
-
Serially dilute this compound in DMSO and then in assay buffer to achieve the desired final concentrations.
-
In a 96-well plate, add the Bcl-2/Flu-BakBH3 mixture.
-
Add the different concentrations of this compound to the wells. Include control wells with DMSO only (no inhibitor) and wells with buffer only (background).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HL-60)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 105 cells/well) and incubate for 24 hours to allow attachment.[10][12]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 4 hours).[10] Include untreated and vehicle (DMSO) controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[12]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This assay detects one of the early events of apoptosis, the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells and treat with this compound at the desired concentration and for the specified time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Conclusion and Future Perspectives
This compound was a landmark discovery in the field of Bcl-2 inhibitors, demonstrating the feasibility of using structure-based design to develop small molecules that target protein-protein interactions.[4] Although its in vitro stability limitations have been noted, this compound has served as a crucial chemical probe for dissecting the Bcl-2-regulated apoptotic pathway and has paved the way for the development of more potent and specific Bcl-2 family inhibitors, such as the clinically approved drug Venetoclax.[5][14] The continued exploration of compounds targeting the Bcl-2 family holds significant promise for advancing cancer therapy, particularly in combination with other anti-neoplastic agents to overcome drug resistance.[8][15]
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potential natural BCL-2 inhibitors for leukemia through an integrated virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The small organic compound this compound prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. jrmds.in [jrmds.in]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Bcl-2 Antagonist this compound Forms a Fluorescent Albumin Complex that Can Be Mistaken for Several Oxidized ROS Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
The Role of Ha14-1 in Mitochondrial Outer Membrane Permeabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the small molecule Bcl-2 antagonist, Ha14-1, and its principal mechanism of inducing apoptosis: the permeabilization of the mitochondrial outer membrane (MOMP). This compound has been identified as a promising agent in cancer therapy due to its ability to circumvent resistance to conventional treatments by directly targeting the core machinery of apoptosis. This document details the molecular interactions and signaling cascades initiated by this compound, presents quantitative data on its efficacy, provides comprehensive experimental protocols for studying its effects, and visualizes the key pathways and workflows.
Introduction to this compound
This compound, ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, is a non-peptidic, organic small molecule developed through in silico screening to function as a ligand for the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] The overexpression of anti-apoptotic proteins of the Bcl-2 family is a common feature in many cancers, contributing significantly to therapeutic resistance.[4] this compound competitively binds to a surface hydrophobic pocket on Bcl-2, the same site that normally sequesters pro-apoptotic proteins, thereby inhibiting Bcl-2's anti-apoptotic function and promoting cell death.[2][5][6] Its ability to induce apoptosis in cancer cells, particularly those overexpressing Bcl-2, makes it a subject of intense research for novel anti-cancer strategies.[7][5][8]
Core Mechanism: Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)
The primary mechanism by which this compound induces apoptosis is through the initiation of MOMP, a critical event often considered the "point of no return" in the intrinsic apoptotic pathway.[9][10] This process culminates in the release of apoptogenic factors from the mitochondrial intermembrane space into the cytosol.
Interaction with Bcl-2 Family Proteins
The regulation of MOMP is tightly controlled by the balance between pro- and anti-apoptotic members of the Bcl-2 protein family.
-
Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1): These proteins are typically localized on the outer mitochondrial membrane and prevent apoptosis by binding to and sequestering their pro-apoptotic counterparts.[1][3]
-
Pro-apoptotic effector proteins (e.g., Bax, Bak): When activated, these proteins oligomerize to form pores in the outer mitochondrial membrane, leading to MOMP.[9]
-
Pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Puma): These act as sensors of cellular stress and damage. Upon activation, they either directly activate Bax/Bak or inhibit the anti-apoptotic Bcl-2 proteins.
This compound functions by mimicking the action of BH3-only proteins. It binds to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2][3] This competitive binding displaces pro-apoptotic proteins, particularly Bax, from their association with Bcl-2.[11][12][13]
Bax/Bak Activation and Oligomerization
Once liberated from Bcl-2, pro-apoptotic proteins like Bax undergo a conformational change, translocate from the cytosol to the mitochondria, and insert into the outer membrane.[14][15] This is a critical step, as cells lacking Bax are significantly more resistant to this compound-induced apoptosis.[14] At the membrane, activated Bax and Bak molecules form homo-oligomers, creating pores large enough for the passage of proteins.[9][16]
Release of Apoptogenic Factors
The formation of these pores constitutes MOMP, leading to the release of several key proteins from the intermembrane space into the cytosol, including:
-
Cytochrome c: In the cytosol, cytochrome c binds to Apaf-1, which then activates caspase-9, initiating a caspase cascade that executes the apoptotic program.[17][18]
-
Smac/DIABLO and OMI/HtrA2: These proteins inhibit the action of IAPs (Inhibitors of Apoptosis Proteins), thereby promoting caspase activity.[19]
Upstream Signaling Events
The action of this compound is not solely confined to direct Bcl-2 inhibition at the mitochondria. Studies have shown that this compound treatment can induce an increase in intracellular Ca2+ levels and the generation of reactive oxygen species (ROS) prior to cytochrome c release.[15] While this compound alone may be ineffective at causing cytochrome c release from isolated mitochondria, the presence of exogenous Ca2+ can facilitate this process, suggesting that both mitochondrial and extra-mitochondrial signals are crucial for its apoptotic effect.[15]
Quantitative Data on this compound's Efficacy
The following tables summarize quantitative data from various studies, illustrating the potency of this compound in inducing apoptosis and affecting mitochondrial function across different cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Malignant Cell Lines
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effect | Reference |
| U266 | Multiple Myeloma | 10 | Synergistic apoptosis with flavopiridol (B1662207) | [19] |
| MM.1S, RPMI8226 | Multiple Myeloma | 10 | Synergistic apoptosis with flavopiridol | [19] |
| Bcl-2-positive ALL | Acute Lymphoblastic Leukemia | 5 | Enhanced cytotoxicity of cytarabine | [5] |
| LNCaP/Bcl-2 | Prostate Cancer | 25 - 100 | Disruption of Bcl-2/Bax heterodimerization | [12] |
| BeGBM | Glioblastoma | 10 - 20 | Sensitization to etoposide-induced apoptosis | |
| Follicular Lymphoma Cells | Follicular Lymphoma | Not specified | Induced cytotoxicity and apoptosis |
Table 2: this compound-Induced Effects on Mitochondrial Parameters
| Cell Line | Treatment | Change in ΔΨm | Cytochrome c Release | Caspase Activation | Reference |
| U266 Myeloma | 10 µM this compound + 100 nM flavopiridol | Loss of potential | Observed | Caspase cascade activated | [19] |
| BeGBM Glioma | 20 µM this compound + 50 µg/mL etoposide | Not specified | Significantly increased | Active caspase-3 observed | |
| HeLa, Jurkat, K562 | > 30 µM (sthis compound analog) | Depolarization | Not specified | Caspase-3 activation correlated with ΔΨm loss | [1] |
| Follicular Lymphoma | This compound | Loss of potential | Not specified | Not specified | |
| Renal Cell Carcinoma | This compound | Mitochondrial damage | Induced | Caspase-9 cleavage | [8] |
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound Induced MOMP
Caption: this compound binds Bcl-2, releasing Bax to cause MOMP and apoptosis.
Experimental Workflow for Cytochrome c Release Assay
Caption: Workflow for detecting this compound induced cytochrome c release.
Detailed Experimental Protocols
Protocol 1: Cytochrome c Release Assay by Cell Fractionation and Western Blot
This protocol is designed to separate cytosolic and mitochondrial fractions to determine the translocation of cytochrome c.
Materials:
-
Cell culture reagents
-
This compound compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytosol Extraction Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM Sucrose)[20] supplemented with protease inhibitors.
-
Mitochondrial Lysis Buffer (e.g., RIPA buffer)
-
Dounce homogenizer
-
Microcentrifuge (refrigerated)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibody: anti-Cytochrome c
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Loading control antibodies (e.g., anti-COX IV for mitochondria, anti-GAPDH for cytosol)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of this compound for the specified time. Include an untreated control.
-
Cell Harvesting: Collect approximately 5 x 10^7 cells by centrifugation at 600 x g for 5 minutes at 4°C.[21]
-
Washing: Wash the cell pellet once with 10 mL of ice-cold PBS and centrifuge again.
-
Homogenization: Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer. Incubate on ice for 10-15 minutes.[17][21] Homogenize the cells using an ice-cold Dounce homogenizer with 30-50 strokes. Check for cell lysis under a microscope.[17]
-
Fractionation (Step 1): Transfer the homogenate to a microcentrifuge tube and spin at 700-1000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[20][21]
-
Fractionation (Step 2): Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.[20][21]
-
Sample Preparation:
-
Cytosolic Fraction: The supernatant from the previous step is the cytosolic fraction. Determine protein concentration.
-
Mitochondrial Fraction: Resuspend the pellet in mitochondrial lysis buffer. Determine protein concentration.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from both cytosolic and mitochondrial fractions onto an SDS-PAGE gel (e.g., 15%).
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cytochrome c and loading controls (COX IV for mitochondrial fraction, GAPDH for cytosolic fraction).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an ECL substrate. An increase of cytochrome c in the cytosolic fraction of this compound-treated cells indicates MOMP.
-
Protocol 2: Mitochondrial Swelling Assay
This spectrophotometric assay measures the increase in mitochondrial volume (swelling) that occurs as a consequence of permeability transition pore opening.
Materials:
-
Isolated mitochondria (see Protocol 1, steps 1-6, but on a larger scale and with a specific mitochondrial isolation buffer[22])
-
Mitochondrial Swelling Assay Buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, pH 7.2)[23]
-
Respiratory substrates (e.g., 5 mM glutamate, 5 mM malate)[22]
-
This compound and a positive control (e.g., CaCl2)
-
Spectrophotometer or plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Mitochondria Isolation: Isolate fresh mitochondria from untreated cells or tissues. Keep the mitochondrial pellet on ice. Resuspend in a suitable buffer (e.g., KCl media) to a final concentration of approximately 0.4-0.5 mg/mL.[22]
-
Assay Setup: In a cuvette or a 96-well plate, add the mitochondrial suspension to the pre-warmed Swelling Assay Buffer containing respiratory substrates.
-
Baseline Reading: Equilibrate the suspension for 2-3 minutes at 30°C and record the baseline absorbance at 540 nm (A540).
-
Induction of Swelling: Add this compound (or CaCl2 as a positive control) to the mitochondrial suspension and immediately start recording the A540.
-
Data Acquisition: Record the A540 every 30-60 seconds for 10-30 minutes. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).[22][24]
-
Analysis: Plot the change in A540 over time. Compare the rate and extent of swelling between control and this compound-treated mitochondria.
Conclusion
This compound effectively induces apoptosis by directly targeting the anti-apoptotic protein Bcl-2, thereby disrupting its inhibitory interaction with pro-apoptotic Bax. This action triggers the canonical mitochondrial apoptotic pathway, characterized by Bax translocation, oligomerization, and the subsequent permeabilization of the outer mitochondrial membrane. The resulting release of cytochrome c initiates the caspase cascade that culminates in cell death. The data and protocols presented in this guide underscore the central role of MOMP in the mechanism of this compound and provide researchers with the necessary tools to investigate its effects. While this compound itself has limitations such as a short half-life, it serves as a crucial prototype for the development of more stable and potent Bcl-2 antagonists (like sthis compound) for cancer therapy.[1] Further research into the interplay between this compound, Bcl-2 family members, and other cellular stress pathways will continue to refine its therapeutic potential.
References
- 1. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis of t(14;18)-positive lymphoma cells by a Bcl-2 interacting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 4. This compound potentiates apoptosis in B-cell cancer cells sensitive to a peptide disrupting IP 3 receptor / Bcl-2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound selectively induces apoptosis in Bcl-2-overexpressing leukemia/lymphoma cells, and enhances cytarabine-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a small molecule Bcl-2 antagonist, induces apoptosis and modulates action of selected anticancer drugs in follicular lymphoma B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is able to reconstitute the impaired mitochondrial pathway of apoptosis in renal cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of mitochondrial outer membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial outer membrane permeabilization during apoptosis: the innocent bystander scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. The small organic compound this compound prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Critical upstream signals of cytochrome C release induced by a novel Bcl-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 18. genetex.com [genetex.com]
- 19. The small-molecule Bcl-2 inhibitor this compound interacts synergistically with flavopiridol to induce mitochondrial injury and apoptosis in human myeloma cells through a free radical-dependent and Jun NH2-terminal kinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abcam.cn [abcam.cn]
- 22. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sm.unife.it [sm.unife.it]
Ha14-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule Bcl-2 inhibitor, Ha14-1. It covers its chemical properties, mechanism of action, and detailed experimental protocols for its study, designed to be a valuable resource for researchers in oncology and drug development.
Core Chemical and Physical Properties
This compound is a non-peptidic organic compound that was identified through structure-based design to mimic the BH3 domain of pro-apoptotic proteins. This allows it to bind to a surface pocket on anti-apoptotic Bcl-2 family proteins, thereby inhibiting their function.
| Property | Value | Reference |
| CAS Number | 65673-63-4 | [1][2] |
| Molecular Formula | C₁₇H₁₇BrN₂O₅ | [2] |
| Molecular Weight | 409.23 g/mol | [2] |
| IUPAC Name | ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | [3] |
| Appearance | Solid | [1] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | [2] |
| Storage | Desiccate at -20°C | [2] |
| IC₅₀ | ~9 µM for binding to Bcl-2 | [1][3] |
Mechanism of Action: Inhibition of Bcl-2 and Induction of Apoptosis
This compound functions as a competitive antagonist of Bcl-2 and its anti-apoptotic homologues like Bcl-xL.[1][2] By occupying the hydrophobic groove on the surface of these proteins, this compound displaces pro-apoptotic Bcl-2 family members, such as Bax and Bak.[4][5] This disruption leads to the activation of the intrinsic apoptotic pathway.
The key steps in the mechanism of action of this compound are:
-
Binding to Bcl-2: this compound directly binds to the BH3-binding groove of Bcl-2.[6]
-
Disruption of Protein-Protein Interactions: This binding prevents the sequestration of pro-apoptotic proteins like Bax by Bcl-2.[5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The release of Bax allows it to oligomerize on the mitochondrial outer membrane, leading to the formation of pores.[4]
-
Cytochrome c Release: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[6]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3.[6]
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]
References
- 1. thno.org [thno.org]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
Commercial Sources and Purity of Ha14-1 for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of Ha14-1, a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) protein. This document is intended to assist researchers in sourcing high-quality this compound for laboratory use and in understanding the experimental methodologies for its evaluation.
Commercial Availability and Purity of this compound
This compound is readily available from several commercial suppliers catering to the research market. The compound is typically supplied as a lyophilized powder with a purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC). While specific Certificates of Analysis (CoA) are lot-dependent and should be requested from the supplier at the time of purchase, the following table summarizes the stated purities from prominent vendors.
Table 1: Commercial Sources and Stated Purity of this compound
| Supplier | Catalog Number | Stated Purity | Additional Information |
| MedchemExpress | HY-12011 | 98.0%[1] | Available as solid or in DMSO solution. |
| InvivoChem | V0007 | ≥98%[2] | Provided with a product data sheet and SDS. |
| Selleck Chemicals | S7791 | >98% | Offers detailed solubility information.[3] |
| Tocris Bioscience | 1541 | --- | Product has been discontinued. |
| Aladdin Scientific | H408968-1ml | 10mM in DMSO[4] |
Note: Purity levels are as stated on the respective supplier websites and may vary between batches. It is crucial to obtain a lot-specific Certificate of Analysis for detailed purity information.
Synthesis and Potential Impurities
The synthesis of this compound, chemically known as ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, has been described in the scientific literature. While a detailed, step-by-step protocol is often proprietary, the general synthesis involves the condensation of 5-bromosalicylaldehyde (B98134) with ethyl cyanoacetate.
Potential impurities in commercially available this compound could include unreacted starting materials, by-products from side reactions, and residual solvents used during synthesis and purification. Researchers should be aware of the compound's stability, as some studies have indicated that this compound can be unstable in aqueous solutions, potentially leading to the formation of degradation products.
Mechanism of Action: Bcl-2 Inhibition
This compound functions as a Bcl-2 antagonist by binding to a surface pocket on the Bcl-2 protein.[1][2] This binding competitively inhibits the interaction between Bcl-2 and pro-apoptotic proteins such as Bax.[5] By disrupting the Bcl-2/Bax complex, this compound allows Bax to translocate to the mitochondria, leading to the initiation of the intrinsic apoptotic pathway.[6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound as a Bcl-2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Bcl-2 inhibitor | CAS 65673-63-4 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. biocompare.com [biocompare.com]
- 5. The small organic compound this compound prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bcl-2 Antagonist HA14-1: A Preclinical Review Across Diverse Cancer Types
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and therapeutic interventions. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 often overexpressed in various malignancies, contributing to therapeutic resistance. HA14-1, a small organic molecule, was one of the first non-peptidic compounds identified to competitively bind to the BH3-binding groove of Bcl-2, thereby antagonizing its anti-apoptotic function. This guide provides a comprehensive technical overview of the preclinical studies investigating this compound across different cancer types, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Cancer Types Investigated
This compound has been evaluated in a range of hematological and solid tumors, primarily focusing on malignancies characterized by the overexpression of anti-apoptotic Bcl-2 family proteins. The principal cancer types studied include:
-
Leukemia and Lymphoma: Various subtypes have been investigated, including follicular lymphoma, B-cell chronic lymphocytic leukemia (B-CLL), diffuse large B-cell lymphoma (DLBCL), and acute leukemia.[1][2][3]
-
Glioblastoma Multiforme (GBM): Studies have explored its potential to sensitize these aggressive brain tumors to conventional therapies.[1][4]
-
Ovarian Carcinoma: Research has focused on overcoming chemoresistance in ovarian cancer cells.[5][6]
-
Cervical Cancer: The HeLa cell line has been utilized to elucidate the molecular mechanisms of this compound-induced apoptosis.
Quantitative Analysis of this compound Activity
The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies. The following tables summarize the key quantitative findings across different cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Hematological Malignancies
| Cell Line | Cancer Type | Parameter | Value | Concentration of this compound | Notes | Reference(s) |
| SudHL-4 | Follicular Lymphoma | IC50 | ~10 µM | 10 µM | 24-hour treatment | [7] |
| SudHL-5 | Lymphoma (Bcl-2 negative) | Cell Viability | 80% of control | 10 µM | Less sensitive compared to Bcl-2 positive cells | [7] |
| Various | Leukemia/Lymphoma | Apoptosis Induction | Predominantly triggered | 5-12.5 µM | Higher concentrations led to necrosis | [1] |
| Acute Leukemic Blasts | Acute Leukemia | Apoptosis Induction | Extensive | 25 µM | Also suppressed normal hematopoietic colony formation | [1] |
| Lymphoblastic Leukemia | Leukemia | Chemosensitization | Enhanced cytarabine (B982) cytotoxicity | 5 µM | Non-toxic to normal colony-forming cells | [1] |
| Follicular Lymphoma cell lines | Follicular Lymphoma | Chemosensitization | Significantly enhanced dexamethasone (B1670325) and doxorubicin-mediated cytotoxicity | Not specified | [2] |
Table 2: In Vitro Efficacy of this compound in Glioblastoma Multiforme (GBM)
| Cell Line | Parameter | Effect | Concentration of this compound | Combined Treatment | Reference(s) |
| BeGBM | Sensitization to Radiotherapy | Enhanced cell death and caspase activity | 10-20 µmol/L | 20 Gy γ-irradiation | [4] |
| BeGBM | Sensitization to Chemotherapy | Enhanced cell death and caspase activity | 10-20 µmol/L | 50 µg/mL etoposide | [4] |
| BeGBM | Cytochrome c Release | Significantly increased | 20 µmol/L | Etoposide | [4] |
Table 3: In Vitro Efficacy of this compound in Ovarian Carcinoma
| Cell Line | Parameter | Effect | Concentration of this compound | Notes | Reference(s) |
| IGROV1-R10 (cisplatin-resistant) | Cell Death | Massive cell death | 40 µmol/L | Response correlated with Mcl-1 disappearance | [5][6] |
| IGROV1 | Cell Death | ~40% dead cells | 40 µmol/L | Partial response | [5] |
| SKOV3, OAW42, OAW42-R, A2780 | Cell Death | Weak or no response | 40 µmol/L | Non-responsive or partially responsive | [5] |
| SKOV3, OAW42 (Mcl-1 knockdown) | Apoptosis | Massive apoptosis | Not specified | Mcl-1 downregulation sensitizes cells to this compound | [6] |
Table 4: In Vitro Efficacy of this compound in Cervical Cancer (HeLa Cells)
| Parameter | Effect | Concentration of this compound | Notes | Reference(s) |
| Protein Expression | Decreased Bcl-2 and Bcl-xL | 10, 20, 30, and 40 µM | Dose-dependent | [8] |
| Protein Expression | Increased p53 and Puma | 10, 20, 30, and 40 µM | Dose-dependent | [8] |
Signaling Pathways and Mechanisms of Action
This compound primarily functions by mimicking the BH3 domain of pro-apoptotic proteins, thereby occupying the hydrophobic groove of anti-apoptotic proteins like Bcl-2. This action liberates pro-apoptotic proteins such as Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent activation of the caspase cascade.
Core Apoptotic Pathway Induced by this compound
The central mechanism of this compound-induced apoptosis involves the disruption of the Bcl-2/Bax complex at the mitochondrial membrane.
Role of Mcl-1 in this compound Resistance in Ovarian Carcinoma
In some cancer types, such as ovarian carcinoma, the expression of other anti-apoptotic proteins like Mcl-1 can confer resistance to this compound. Mcl-1 can sequester pro-apoptotic proteins, thus compensating for the inhibition of Bcl-2.
p53-Dependent Pathway in Cervical Cancer (HeLa Cells)
In HeLa cells, this compound has been shown to induce apoptosis through a p53-dependent pathway, leading to the upregulation of the BH3-only protein Puma, which in turn neutralizes anti-apoptotic Bcl-2 family members.
Experimental Protocols
This section provides a synthesis of methodologies employed in the preclinical evaluation of this compound.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Protocol (MTT/XTT Assay):
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assays
Objective: To quantify the induction of apoptosis by this compound.
Protocol (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Studies in Glioblastoma
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy.
Protocol:
-
Cell Implantation: Subcutaneously inject human glioblastoma cells (e.g., BeGBM) into the flank of immunodeficient mice (e.g., Swiss nude mice).[4]
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Administer this compound (e.g., 400 nmol in 100 µL vehicle) locally at the tumor site, typically once weekly.[4]
-
Combination Therapy: Administer a chemotherapeutic agent (e.g., etoposide) systemically as per the experimental design.[4]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: Monitor animal well-being and sacrifice at a predetermined endpoint (e.g., tumor size limit or signs of morbidity).
-
Data Analysis: Compare tumor growth rates between treatment groups.
References
- 1. The small organic compound this compound prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule Bcl-2 antagonist, induces apoptosis and modulates action of selected anticancer drugs in follicular lymphoma B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound potentiates apoptosis in B-cell cancer cells sensitive to a peptide disrupting IP 3 receptor / Bcl-2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mcl-1 is an important determinant of the apoptotic response to the BH3-mimetic molecule this compound in cisplatin-resistant ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis of t(14;18)-positive lymphoma cells by a Bcl-2 interacting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Ha14-1 Solubility and Use in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ha14-1 is a cell-permeable, small organic compound identified as a nonpeptidic antagonist of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] It binds to a hydrophobic surface pocket on proteins like Bcl-2 and Bcl-xL, thereby inhibiting their function.[1] This action disrupts the sequestration of pro-apoptotic proteins such as Bax and Bak, leading to mitochondrial-mediated apoptosis and making this compound a valuable tool in cancer research.[3][4][5] It has been shown to induce apoptosis in various cancer cell lines and to sensitize them to conventional chemotherapeutic agents and radiation.[4][6][7]
A critical challenge in working with this compound is its poor aqueous solubility and limited stability in cell culture media, with a reported half-life of approximately 15 minutes.[8] Therefore, proper handling and solution preparation are paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed data and protocols for the solubilization and use of this compound in a research setting.
Solubility Data for this compound
This compound is hydrophobic and virtually insoluble in water.[9] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For in vivo studies or specific in vitro applications, other solvent systems may be required.
Key Molecular Properties:
-
Molecular Weight: 409.23 g/mol
-
Formula: C₁₇H₁₇BrN₂O₅
Table 1: this compound Solubility Data
| Solvent | Reported Solubility | Molar Concentration | Notes | Source(s) |
| DMSO | ≥ 50 mg/mL | ≥ 122 mM | Use fresh, anhydrous (hygroscopic) DMSO for best results. | [1][10] |
| Soluble to 100 mM | 100 mM | - | ||
| 82 mg/mL | ~200 mM | Moisture can significantly reduce solubility. | [9] | |
| Ethanol | Soluble to 100 mM | 100 mM | - | |
| Water | Insoluble | - | - | [9] |
| PBS | Poorly soluble | - | A more stable analog, sthis compound, was developed due to poor solubility and stability. | [11] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.11 mM | A clear solution for potential in vivo formulation. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 6.11 mM | An alternative in vivo formulation. | [1] |
Protocols for Solution Preparation
Due to the compound's instability in aqueous solutions, it is critical to prepare working solutions fresh for each experiment. [4][7][11] Stock solutions in anhydrous DMSO are stable when stored correctly.
Protocol 3.1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 50 mM)
This protocol describes the preparation of a concentrated stock solution that can be stored for long periods and diluted for daily use.
Materials:
-
This compound powder (M.Wt = 409.23)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = 50 mmol/L * 1 L/1000 mL * 409.23 g/mol * 1000 mg/g * 1 mL = 20.46 mg
-
-
Weighing: Carefully weigh 20.46 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes. If precipitation or incomplete dissolution occurs, sonicate the vial in a water bath for 5-10 minutes or warm it gently to aid dissolution.[1] Ensure the final solution is clear.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][9]
Protocol 3.2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
This compound DMSO stock solution (from Protocol 3.1)
-
Pre-warmed, complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock: Thaw one aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions if necessary. For example, to get a 50 µM working solution from a 50 mM stock, you will need a 1:1000 dilution.
-
Final Dilution: Add the required volume of the this compound stock directly to the pre-warmed cell culture medium. Crucially, add the small volume of DMSO stock to the large volume of media while vortexing or swirling gently to ensure rapid dispersal and prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to your specific cell line. A final concentration below 0.5% is common, and ideally below 0.1%, as DMSO can have biological effects.[11][12]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Immediate Use: Use the freshly prepared working solution immediately, as this compound degrades rapidly in aqueous environments.[8]
Cell Culture Applications and Protocols
The optimal working concentration of this compound is highly dependent on the cell line and experimental goals (e.g., direct apoptosis induction vs. chemosensitization). A dose-response experiment is always recommended to determine the optimal concentration for your system.
Table 2: Examples of this compound Working Concentrations in Cell Culture
| Cell Line | Application | Working Concentration | Incubation Time | Observed Effect | Source(s) |
| HL-60 (Leukemia) | Apoptosis Induction | 10 - 60 µM | 4 hours | Dose-dependent cell death; >90% death at 50 µM. | [1] |
| Glioblastoma Multiforme | Sensitization | 10 - 20 µM | Pre-treatment for 1 hour | Enhanced cell death induced by γ-irradiation or etoposide. | [7] |
| MCF-7 / MDA-MB-231 (Breast Cancer) | Sensitization | 10 µM | Pre-treatment | Significantly enhanced the cytotoxic effect of cisplatin. | [4] |
| Follicular Lymphoma B cells | Apoptosis Induction | 4.5 - 12.6 µM (LC50) | Not specified | Cytotoxicity and apoptosis induction. | [9] |
Protocol 4.1: General Protocol for Assessing this compound Cytotoxicity
This protocol provides a framework for determining the dose-dependent effect of this compound on cell viability.
Workflow:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of Reagents: Prepare a series of this compound working solutions in complete culture medium at 2x the final desired concentrations (e.g., 0, 2, 10, 20, 50, 100, 200 µM). The 0 µM sample should be the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound working solutions to the corresponding wells, resulting in a 1x final concentration.
-
Incubation: Incubate the plate for a defined period (e.g., 4, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Measure cell viability using a preferred method, such as:
-
MTT/XTT Assay: Measures metabolic activity.
-
Trypan Blue Exclusion: Counts viable vs. non-viable cells.
-
Annexin V/PI Staining: Quantifies apoptosis via flow cytometry.
-
-
Data Analysis: Plot cell viability against the log of the this compound concentration to determine the IC₅₀ or LC₅₀ value.
Mechanism of Action & Signaling Pathways
This compound primarily functions by mimicking a BH3-only protein. It occupies the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, preventing them from binding and neutralizing pro-apoptotic effector proteins Bax and Bak.[4][7] This liberates Bax/Bak, which then oligomerize at the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[1][3] Additionally, this compound can induce autophagy and sensitize cells to TNF-α by inhibiting the NF-κB pathway.[6][13]
Troubleshooting and Important Considerations
-
Compound Instability: The short 15-minute half-life of this compound in aqueous media is a major experimental variable.[8] Always use freshly prepared dilutions and consider time-course experiments carefully. For longer-term studies, replenishment of the media containing fresh this compound may be necessary.
-
DMSO Toxicity: High concentrations of DMSO are toxic to cells.[12] Always include a vehicle-only control in all experiments to differentiate the effect of the compound from the effect of the solvent. If your cell line is particularly sensitive, perform a DMSO dose-response curve to identify a safe concentration.
-
Precipitation: If this compound precipitates when added to the culture medium, try decreasing the final concentration, ensuring the stock solution is fully dissolved before use, and adding the stock to the medium with vigorous mixing.
-
Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects, especially at higher concentrations.[11] Corroborate key findings using complementary approaches, such as siRNA-mediated knockdown of Bcl-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. scispace.com [scispace.com]
- 4. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 5. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sensitizes TNF-alpha-induced apoptosis via inhibition of the NF-kappaB signaling pathway: involvement of reactive oxygen species and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Bcl-2 Antagonist this compound Forms a Fluorescent Albumin Complex that Can Be Mistaken for Several Oxidized ROS Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Initiation of apoptosis and autophagy by the Bcl-2 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing Ha14-1 stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of Ha14-1, a small molecule antagonist of the Bcl-2 protein. The information is intended for use by researchers and scientists in the fields of cancer biology, apoptosis, and drug development.
Introduction
This compound is a cell-permeable, non-peptidic ligand that binds to a surface pocket on the anti-apoptotic protein Bcl-2, and also to Bcl-XL and Bcl-w, with an IC50 of approximately 9 μM.[1][2][3][4] By mimicking the BH3 domain of pro-apoptotic proteins, this compound competitively inhibits the formation of Bcl-2 homo- and heterodimers, thereby disrupting the interaction between Bcl-2 and pro-apoptotic proteins like Bax.[2][5] This disruption leads to the activation of the intrinsic apoptosis pathway, characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.[1][6][7] this compound has been shown to induce apoptosis in various cancer cell lines, particularly those overexpressing Bcl-2, and can sensitize cancer cells to conventional chemotherapeutic agents and radiotherapy.[5][8][9] A more stable analog, sthis compound, has been developed to address the short in vitro half-life of the original compound.[10]
Data Presentation
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 409.23 g/mol | |
| Formula | C₁₇H₁₇BrN₂O₅ | |
| CAS Number | 65673-63-4 | [1] |
| Appearance | Solid | [1] |
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (122.18 mM) | [1] |
| ~82 mg/mL (~200.4 mM) | [2][3] | |
| Soluble to 100 mM | ||
| Ethanol | ~82 mg/mL (~200.4 mM) | [2] |
| Soluble to 100 mM | ||
| Water | <1 mg/mL | [2] |
Recommended Working Concentrations
| Application | Cell Line | Concentration | Effect | Reference |
| Apoptosis Induction | HL-60 | 5-12.5 µM | Predominantly triggers apoptosis. | [8] |
| HL-60 | 50 µM | >90% loss of viability. | [1] | |
| Sensitization | Glioblastoma cells | 10-20 µmol/L | Enhances cell death with etoposide. | [5] |
| In Vivo Studies | Glioblastoma xenografts | 400 nmol | Injected at the site of cell injection. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 409.23 g/mol * Volume (L) * 1000 mg/g For 1 mL (0.001 L) of 10 mM stock solution, you will need 4.09 mg of this compound.
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. For a 10 mM solution, if you weighed 4.09 mg of this compound, add 1 mL of DMSO. It is important to use high-quality DMSO as hygroscopic DMSO can significantly impact solubility.[1]
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[1]
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To improve accuracy when preparing low final concentrations, it is advisable to first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in sterile cell culture medium or PBS.
-
For a 1 mM intermediate dilution, add 10 µL of the 10 mM stock solution to 90 µL of culture medium.
-
-
Prepare the final working solution: Dilute the stock or intermediate solution directly into the cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Alternatively, add 10 µL of a 1 mM intermediate solution to 990 µL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the this compound working solution. The final concentration of DMSO should typically be less than 0.5%.[10]
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments. This compound is known to be unstable under physiological conditions.[11]
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This protocol describes how to assess apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest (e.g., HL-60)
-
Complete cell culture medium
-
This compound working solution
-
Vehicle control (DMSO in medium)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Cell Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) and a vehicle control for a predetermined time (e.g., 4, 18, or 24 hours).[1][5]
-
Harvest Cells:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells), wash with PBS, and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Wash Cells: Wash the collected cells twice with cold PBS by centrifugation.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Bcl-2 inhibitor | CAS 65673-63-4 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS 65673-63-4 | HA141 | Tocris Bioscience [tocris.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound selectively induces apoptosis in Bcl-2-overexpressing leukemia/lymphoma cells, and enhances cytarabine-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a small molecule Bcl-2 antagonist, induces apoptosis and modulates action of selected anticancer drugs in follicular lymphoma B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Ha14-1: A Bcl-2 Family Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ha14-1 is a small molecule, non-peptidic ligand that targets the surface pocket of the anti-apoptotic protein Bcl-2. By binding to this pocket, this compound competitively inhibits the interaction of Bcl-2 with pro-apoptotic members of the Bcl-2 family, such as Bax and Bak. This disruption of the Bcl-2/pro-apoptotic protein complex leads to the induction of apoptosis, making this compound a compound of significant interest in cancer research and drug development. These application notes provide a comprehensive overview of the standard in vitro concentration range for this compound, detailed experimental protocols, and a summary of its mechanism of action. A more stable analog, sthis compound, has also been developed to address the short in vitro half-life of the original compound.[1]
Quantitative Data Summary
The effective in vitro concentration of this compound can vary depending on the cell line, experimental endpoint, and incubation time. The following tables summarize the reported concentration ranges and IC50 values for this compound and its analog sthis compound in various contexts.
Table 1: Effective In Vitro Concentrations of this compound
| Cell Line/System | Application | Concentration Range | Notes | Reference(s) |
| Malignant Hematopoietic Cells | Apoptosis Induction | 5 - 12.5 µM | Predominantly triggers apoptosis in this range. | [2] |
| Malignant Hematopoietic Cells | Necrosis Induction | > 25 µM | Higher concentrations lead to increasing primary necrosis. | [2] |
| Acute Leukemic Blasts | Apoptosis Induction | 25 µM | Induced extensive apoptosis. | [2] |
| Bcl-2-positive Lymphoblastic Leukemia Cells | Enhancement of Cytarabine Cytotoxicity | 5 µM | Nontoxic to normal colony-forming cells at this concentration. | [2] |
| L1210 Murine Leukemia Cells | Apoptosis and Autophagy Induction | LD90 concentration | Rapidly undergoes apoptosis and shows hallmarks of autophagy. | [3][4] |
| L1210 Murine Leukemia Cells | Autophagy Induction | 20 µM (LD50) | Caused significant vacuolization without immediate loss of mitochondrial membrane potential or chromatin condensation. | [4] |
| Human Glioblastoma (BeGBM) Cells | Sensitization to γ-irradiation and Etoposide | 10 - 20 µM | Enhanced cell death and caspase activity when combined with other treatments. | [5] |
| HL-60 Cells | Cell Death Induction | 10 - 60 µM | Induces cell death in a dose-dependent manner. | [6] |
| MCF-7 and MDA-MB-231 Breast Cancer Cells | Cytotoxicity | 1 - 8 µM | Did not significantly decrease cell viability. | [7] |
| MCF-7 and MDA-MB-231 Breast Cancer Cells | Cytotoxicity | 10 µM | Reduced cell viability by 22% in MCF-7 and 15% in MDA-MB-231 cells. | [7] |
Table 2: IC50 Values for this compound and sthis compound
| Compound | Target/Assay | IC50 Value | Cell Line/System | Reference(s) |
| This compound | Bcl-2 Binding (Flu-BakBH3 competition) | ~9 µM | Cell-free | [6][8] |
| sthis compound | Cell Viability | 42 µM | Henrietta Lacks (HeLa) cells | [1] |
| This compound | Proliferation Inhibition (72-hour MTT assay) | 6 µM | MCF-7 (breast cancer) | [8] |
| This compound | Proliferation Inhibition (72-hour MTT assay) | 8 µM | Jurkat (T-cell leukemia) | [8] |
| This compound | Proliferation Inhibition (72-hour MTT assay) | 10 µM | HL-60 (acute myeloid leukemia) | [8] |
Signaling Pathways and Mechanism of Action
This compound primarily functions as a Bcl-2 antagonist, initiating a cascade of events that lead to programmed cell death. Its mechanism involves direct binding to Bcl-2, which in turn liberates pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. Additionally, this compound has been shown to induce autophagy and can sensitize cancer cells to other therapeutic agents by modulating signaling pathways such as NF-κB.
References
- 1. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound selectively induces apoptosis in Bcl-2-overexpressing leukemia/lymphoma cells, and enhances cytarabine-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initiation of apoptosis and autophagy by the Bcl-2 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initiation of Apoptosis and Autophagy by the Bcl-2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 8. This compound | Bcl-2 inhibitor | CAS 65673-63-4 | Buy this compound from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for Ha14-1 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ha14-1, a small molecule Bcl-2 inhibitor, for inducing apoptosis in cancer cell lines. The following sections detail its mechanism of action, protocols for experimental use, and quantitative data from various studies.
Introduction
This compound is a non-peptidic small molecule that acts as an antagonist to the anti-apoptotic protein Bcl-2.[1][2] By binding to a surface pocket on Bcl-2, this compound inhibits its function, which is to prevent programmed cell death (apoptosis).[1][3] Overexpression of Bcl-2 is a common mechanism by which cancer cells evade apoptosis and develop resistance to therapies.[2][4] this compound and its more stable analog, sthis compound, have been shown to induce apoptosis in various cancer cell lines and sensitize them to conventional chemotherapeutic agents and radiotherapy.[3][4][5]
Mechanism of Action
This compound primarily functions by disrupting the interaction between Bcl-2 and pro-apoptotic proteins like Bax.[1][4][5] This disruption allows Bax to translocate to the mitochondria, leading to the loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1][3][4] Some studies also suggest that this compound can induce autophagy.[6][7] Additionally, this compound has been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased intracellular calcium levels, which can also contribute to apoptosis.[8]
Data Presentation
Table 1: Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Notes |
| Glioblastoma multiforme (BeGBM) | Glioblastoma | Sensitizes to radiotherapy (20 Gy) and etoposide (B1684455) (50 µg/mL) | 10-20 µmol/L | Pretreatment with this compound increased apoptosis and caspase activity.[4][9] |
| L1210 | Murine Leukemia | Induces apoptosis and autophagy | LD90 concentration | Hallmarks of both apoptosis and autophagy were observed.[6] |
| Follicular Lymphoma cells | Follicular Lymphoma | Induces cytotoxicity and apoptosis | Not specified | Enhanced the effects of dexamethasone (B1670325) and doxorubicin.[10] |
| Renal Cell Carcinoma (clearCa-11) | Renal Cell Carcinoma | Synergistic cell number reduction with TRAIL | 25 µM | Reconstituted TRAIL-induced mitochondrial damage.[11][12] |
| Ovarian Carcinoma (IGROV1-R10, IGROV1, SKOV3, A2780, OAW42, OAW42-R) | Ovarian Carcinoma | Induction of apoptosis | 40 µmol/L | Assessed by DNA content, nuclear morphology, and caspase activation.[13] |
| MDA-MB-231 | Breast Cancer | Enhances cisplatin-induced cytotoxicity | 10 µM | Increased the cytotoxic effect of cisplatin (B142131) by 41%.[14] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Potentiates BIRD-2-induced apoptosis | Not specified | Enhanced BIRD-2-induced Ca2+ release from the ER.[8] |
| HeLa (Bcl-2 and Bcl-XL overexpressing) | Cervical Cancer | Induces mitochondrial swelling and depolarization | > 30 µM | sthis compound was used in this study.[3] |
Signaling Pathway
References
- 1. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The small organic compound this compound prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initiation of apoptosis and autophagy by the Bcl-2 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initiation of Apoptosis and Autophagy by the Bcl-2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound potentiates apoptosis in B-cell cancer cells sensitive to a peptide disrupting IP 3 receptor / Bcl-2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a small molecule Bcl-2 antagonist, induces apoptosis and modulates action of selected anticancer drugs in follicular lymphoma B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound is able to reconstitute the impaired mitochondrial pathway of apoptosis in renal cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.sabanciuniv.edu [research.sabanciuniv.edu]
Assessing Ha14-1 Induced Apoptosis Using Annexin V Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ha14-1 is a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptosis pathway.[1][2] By binding to a surface pocket on Bcl-2, this compound inhibits its anti-apoptotic function, thereby promoting programmed cell death in cancer cells where Bcl-2 is often overexpressed.[1] A widely used method to quantify apoptosis is Annexin V staining followed by flow cytometry. This application note provides a detailed protocol for inducing apoptosis with this compound and assessing it using Annexin V staining, along with representative data and a description of the underlying signaling pathway.
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to detect apoptotic cells.[3] Propidium iodide (PI), a fluorescent intercalating agent, is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells. PI is membrane-impermeable and therefore excluded from viable and early apoptotic cells, but it can enter and stain the DNA of late apoptotic and necrotic cells that have compromised membrane integrity.[3]
Signaling Pathway of this compound Induced Apoptosis
This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway. As a Bcl-2 antagonist, this compound disrupts the inhibitory function of Bcl-2 on pro-apoptotic proteins like Bax.[1] This leads to the translocation of Bax from the cytosol to the mitochondria, a critical event in this compound-induced apoptosis.[1] At the mitochondria, Bax promotes the release of cytochrome c, which in turn can activate a cascade of caspases, ultimately leading to the execution of apoptosis. Interestingly, some studies suggest that this compound can induce apoptosis through a caspase-independent pathway as well.[1]
Data Presentation
The following tables summarize quantitative data from studies that have assessed this compound induced apoptosis using Annexin V staining in various cancer cell lines.
Table 1: Apoptosis in PC-3 Cells Treated with this compound
| Treatment | Concentration (µM) | Incubation Time (h) | Annexin V-Positive Cells (%) | Cell Line |
| Vehicle (DMSO) | - | 4 | 5.2 | PC-3 |
| This compound | 10 | 4 | 25.8 | PC-3 |
Data adapted from a representative experiment in prostate cancer (PC-3) cells.[4]
Table 2: Apoptosis in Follicular Lymphoma B Cells Treated with this compound
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| HF-1 | Control | - | 24 | ~5 |
| HF-1 | This compound | 10 | 24 | ~30 |
| HF-4.9 | Control | - | 24 | ~8 |
| HF-4.9 | This compound | 10 | 24 | ~45 |
Approximate values inferred from graphical data on follicular lymphoma B-cell lines. Please refer to the original publication for precise data.
Table 3: Apoptosis in OCI-LY-1 Cells with this compound and BIRD-2
| Treatment | Viable Cells (%) (Annexin V-/7-AAD-) | Early Apoptotic Cells (%) (Annexin V+/7-AAD-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/7-AAD+) |
| Vehicle | 88.8 | 6.5 | 4.4 |
| 5 µM this compound | ~40 | ~35 | ~25 |
| 10 µM BIRD-2 | 89.9 | 5.7 | 4.2 |
| 5 µM this compound + 10 µM BIRD-2 | ~38 | ~37 | ~25 |
Data represents a 24-hour treatment of OCI-LY-1 cells.[5] Note that in this study, this compound alone at 5 µM induced significant apoptosis.
Experimental Protocols
Materials and Reagents
-
This compound (specific vendor and catalog number)
-
Cell line of interest (e.g., PC-3, follicular lymphoma cells)
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[6]
-
Flow cytometer
-
15 mL conical tubes
-
Flow cytometry tubes
Experimental Workflow
References
- 1. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initiation of Apoptosis and Autophagy by the Bcl-2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. ijdb.ehu.eus [ijdb.ehu.eus]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Bax Translocation: A Western Blot Protocol for Monitoring Ha14-1 Induced Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the detection of Bax translocation from the cytosol to the mitochondria in response to treatment with the Bcl-2 inhibitor, Ha14-1. This event is a key indicator of the induction of the intrinsic apoptotic pathway. The following protocols are intended for research purposes and are applicable to various cell lines susceptible to this compound-induced apoptosis.
Introduction
This compound is a small molecule antagonist of the anti-apoptotic protein Bcl-2.[1] By binding to a surface pocket on Bcl-2, this compound disrupts its inhibitory function, thereby promoting apoptosis.[1] A critical step in this process is the activation and subsequent translocation of the pro-apoptotic protein Bax from the cytosol to the outer mitochondrial membrane.[1] This relocalization leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in programmed cell death.
Western blotting, following subcellular fractionation, is a robust and widely used technique to monitor this translocation event. By separating the cytosolic and mitochondrial fractions of treated cells, the redistribution of Bax can be quantified, providing a reliable measure of this compound's pro-apoptotic activity.
Quantitative Data Summary
The following table summarizes typical experimental conditions for this compound treatment to induce Bax translocation, as derived from various studies. Researchers should optimize these conditions for their specific cell line and experimental setup.
| Parameter | Condition | Reference(s) |
| Cell Lines | HL-60, Murine Leukemia (L1210), Glioblastoma cells | [2][3] |
| This compound Concentration | 2 µM - 40 µM | [2][4] |
| Treatment Time | 6 - 24 hours | [3] |
| Vehicle Control | DMSO (Dimethyl sulfoxide) |
Signaling Pathway of this compound-Induced Bax Translocation
Caption: this compound inhibits Bcl-2, leading to Bax translocation and apoptosis.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of Bax translocation.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the chosen cell line in appropriate culture vessels to achieve 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
Subcellular Fractionation (Cytosolic and Mitochondrial Fractions)
This protocol is adapted from standard subcellular fractionation methods.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Fractionation Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM Sucrose, supplemented with protease and phosphatase inhibitors just before use.
-
Dounce homogenizer or a syringe with a 27-gauge needle.
Procedure:
-
Cell Harvesting: For adherent cells, wash twice with ice-cold PBS, then scrape the cells into fresh ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer. Incubate on ice for 20 minutes.
-
Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or using a Dounce homogenizer (approximately 20-30 strokes). Check for cell lysis under a microscope.
-
Nuclear Pellet Removal: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C to pellet the nuclei and unbroken cells.
-
Mitochondrial Fraction Isolation: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
Cytosolic Fraction Isolation: The supernatant from the previous step is the cytosolic fraction. Transfer it to a new pre-chilled tube.
-
Fraction Lysis: Resuspend the mitochondrial pellet in a suitable lysis buffer (e.g., RIPA buffer). The cytosolic fraction can be used directly or mixed with lysis buffer.
-
Storage: Store the fractions at -80°C until further analysis.
Protein Quantification
Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions. This is crucial for ensuring equal loading of protein for the Western blot analysis.
Western Blotting
Reagents:
-
Laemmli Sample Buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 12% or 4-20% gradient gels)
-
Running Buffer (Tris-Glycine-SDS)
-
Transfer Buffer (Tris-Glycine-Methanol)
-
PVDF or Nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) from each fraction with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[7]
-
SDS-PAGE: Load the boiled samples and a protein molecular weight marker into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-Bax, anti-VDAC, and anti-α-tubulin) diluted in Blocking Buffer (or as recommended by the antibody datasheet) overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the Bax band intensity in each fraction to the respective loading control (VDAC for mitochondrial fraction, α-tubulin for cytosolic fraction). An increase in the Bax/VDAC ratio in the mitochondrial fraction and a decrease in the Bax/α-tubulin ratio in the cytosolic fraction after this compound treatment indicates Bax translocation.
References
- 1. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initiation of Apoptosis and Autophagy by the Bcl-2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scispace.com [scispace.com]
- 5. Bax Antibody (#2772) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. VDAC Antibody | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Measuring Caspase Activation in Response to the Bcl-2 Inhibitor Ha14-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ha14-1 is a small molecule antagonist of the anti-apoptotic protein Bcl-2.[1][2][3] By binding to a surface pocket on Bcl-2, this compound disrupts its inhibitory function, leading to the induction of apoptosis in various cancer cell lines.[3][4] A key event in the apoptotic cascade initiated by this compound is the activation of caspases, a family of cysteine proteases that execute the cell death program. This document provides detailed protocols and application notes for measuring the activation of key caspases, namely caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (a key executioner caspase), in response to this compound treatment.
The intrinsic pathway of apoptosis is triggered by cellular stress and is regulated by the Bcl-2 family of proteins.[5][6] In healthy cells, Bcl-2 sequesters pro-apoptotic proteins like Bax. This compound's inhibition of Bcl-2 leads to the release and activation of Bax, which then translocates to the mitochondria.[2][3] This results in the release of cytochrome c into the cytoplasm, a critical step that leads to the formation of the apoptosome and the activation of caspase-9.[5][6] Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3, which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6]
Data Presentation
The following tables summarize quantitative data on caspase activation in response to this compound from published studies.
Table 1: Effect of this compound on Caspase Activity in Glioblastoma Cells
| Cell Line | Treatment | Caspase Activity (DEVDase) | Fold Increase vs. Control | Reference |
| BeGBM | γ-irradiation (20 Gy) | Low but significant | - | [3] |
| BeGBM | γ-irradiation (20 Gy) + this compound (20 µmol/L) | Significantly increased | Not specified | [3] |
| BeGBM | Etoposide (50 µg/mL) | Low but significant | - | [3] |
| BeGBM | Etoposide (50 µg/mL) + this compound (10-20 µmol/L) | Enhanced | Not specified | [3] |
Table 2: Qualitative Observations of this compound Induced Caspase-3 Activation
| Cell Line | Treatment | Observation | Reference |
| PC-3 | This compound (5.0 µM) + Ad-DLC1 | Increased cleaved caspase-3 (18 kDa form) | [7] |
| L1210 | This compound (40 µM) | Apoptosis inhibited by caspase-3/7 inhibitor zDEVD-fmk | [8][9] |
Signaling Pathway
The following diagram illustrates the signaling pathway of this compound-induced apoptosis.
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for measuring caspase activation in response to this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound selectively induces apoptosis in Bcl-2-overexpressing leukemia/lymphoma cells, and enhances cytarabine-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Initiation of Apoptosis and Autophagy by the Bcl-2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initiation of apoptosis and autophagy by the Bcl-2 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Ha14-1 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Ha14-1 in mice, a small molecule inhibitor of the anti-apoptotic protein Bcl-2. The following sections detail the currently documented administration route and dosage, general protocols for various administration routes, and the underlying signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes the key parameters from a published study on the in vivo administration of this compound in a mouse xenograft model of glioblastoma.
| Parameter | Details | Reference |
| Administration Route | Local Subcutaneous (s.c.) injection at the site of tumor cell inoculation | [1][2] |
| Dosage | 400 nmol per injection | [1][2] |
| Vehicle | 100 µL RPMI 1640 with 50% DMSO | [1][2] |
| Frequency | Once weekly for 4 weeks | [1][2] |
| Mouse Strain | Swiss nude mice | [2] |
| Application | In combination with etoposide (B1684455) to slow glioblastoma xenograft growth | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its in vivo administration.
Caption: Signaling pathway of this compound. This compound inhibits Bcl-2, preventing it from sequestering pro-apoptotic Bax. This allows Bax to oligomerize at the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), cytochrome c release, and subsequent caspase activation and apoptosis.
Caption: General experimental workflow for in vivo administration of this compound in mice.
Experimental Protocols
The following protocols provide detailed methodologies for the administration of this compound in mice via subcutaneous, intraperitoneal, and intravenous routes. As this compound is a hydrophobic molecule, careful consideration of the vehicle is crucial for its in vivo delivery.
Formulation of this compound for In Vivo Administration
This compound is sparingly soluble in aqueous solutions. Therefore, a co-solvent system is typically required for in vivo administration.
Vehicle Preparation:
-
DMSO/Saline: A common vehicle for hydrophobic compounds is a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline (0.9% NaCl). It is critical to minimize the final concentration of DMSO to avoid toxicity. A final concentration of 10% DMSO or less is generally recommended for intraperitoneal and subcutaneous injections in mice.[1][3][4] For intravenous injections, the concentration should be even lower.
-
DMSO/RPMI 1640: As used in the published study, a 1:1 ratio of DMSO and RPMI 1640 can be used.[2] RPMI 1640 is a cell culture medium that can help maintain physiological pH.
This compound Solution Preparation (Example for a 400 nmol dose in 100 µL):
-
Calculate the required weight of this compound (Molecular Weight: 409.23 g/mol ). For a 400 nmol dose, this is approximately 163.7 µg.
-
Prepare a stock solution of this compound in 100% sterile DMSO. For example, dissolve 1.637 mg of this compound in 100 µL of DMSO to get a 40 mM stock solution.
-
On the day of injection, dilute the stock solution with the appropriate vehicle (e.g., sterile saline or RPMI 1640) to the final desired concentration and DMSO percentage. For a 4 mM final concentration in 10% DMSO, dilute 10 µL of the 40 mM stock with 90 µL of saline or RPMI 1640.
-
Ensure the final solution is clear and free of precipitates. Gentle warming and vortexing may be necessary.
-
Always prepare the final injection solution fresh before each use.
Protocol 1: Subcutaneous (s.c.) Injection
This method is suitable for sustained release of the compound.
Materials:
-
This compound solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
Animal restrainer (optional)
Procedure:
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the neck and back (scruffing).
-
Site Preparation: Swab the injection site (typically the dorsal flank or the scruff of the neck) with 70% ethanol.
-
Injection:
-
Create a "tent" of skin at the injection site.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.
-
Slowly inject the this compound solution (e.g., 100 µL).
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Intraperitoneal (i.p.) Injection
This route allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
This compound solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
Procedure:
-
Animal Restraint: Restrain the mouse by scruffing and turn it over to expose the abdomen. Tilt the mouse's head slightly downwards.
-
Site Preparation: Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum. Swab the area with 70% ethanol.
-
Injection:
-
Insert the needle, bevel up, at a 15-20 degree angle.
-
Gently aspirate to check for the presence of urine or intestinal contents. If any fluid is drawn, discard the syringe and start with a fresh preparation.
-
Inject the this compound solution (up to 200 µL) into the peritoneal cavity.
-
Withdraw the needle smoothly.
-
-
Monitoring: Place the mouse back in its cage and observe for any signs of distress.
Protocol 3: Intravenous (i.v.) Injection (Tail Vein)
This method provides immediate and complete bioavailability of the compound. This is a technically challenging procedure and requires significant practice.
Materials:
-
This compound solution (ensure it is free of any particulates and the DMSO concentration is minimal, ideally below 5%)
-
Sterile 0.5 mL or 1 mL insulin (B600854) syringes with 27-30 gauge needles
-
A warming device (e.g., heat lamp or warming pad)
-
Mouse restrainer
Procedure:
-
Preparation: Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Animal Restraint: Place the mouse in a suitable restrainer to secure the body and expose the tail.
-
Vein Identification: Identify one of the two lateral tail veins.
-
Injection:
-
Position the needle, bevel up, almost parallel to the tail vein.
-
Carefully insert the needle into the vein. A slight "pop" may be felt.
-
If correctly placed, a small amount of blood may enter the hub of the needle.
-
Slowly inject the this compound solution (typically 50-100 µL). The solution should flow without resistance, and there should be no swelling at the injection site.
-
If resistance is met or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor its recovery and for any adverse effects.
References
Application Notes and Protocols: In Vitro Evaluation of HA14-1 and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by intrinsic or acquired resistance. A key mechanism of resistance involves the overexpression of anti-apoptotic proteins, particularly those of the Bcl-2 family. HA14-1, a small molecule inhibitor of Bcl-2, has emerged as a promising agent to sensitize cancer cells to conventional chemotherapeutics like cisplatin.[1][2][3] This document provides a detailed guide for the in vitro experimental design to investigate the synergistic potential of combining this compound and cisplatin. The protocols outlined herein are intended to enable researchers to assess the effects of this combination on cell viability, apoptosis, and key signaling pathways.
The central hypothesis for the synergistic action of this compound and cisplatin posits that this compound, by binding to and inhibiting the anti-apoptotic protein Bcl-2, primes cancer cells for apoptosis.[1][4] This inhibition lowers the threshold for apoptosis induction by DNA-damaging agents like cisplatin. Cisplatin, upon entering the cell, forms DNA adducts that trigger a DNA damage response, which, in the presence of diminished Bcl-2 activity, more readily activates the intrinsic apoptotic cascade. This combined assault is often more effective at inducing cancer cell death than either agent alone.[1][2]
Materials and Methods
Cell Lines and Culture
A variety of cancer cell lines can be utilized to study the effects of this compound and cisplatin. Breast cancer cell lines such as MCF-7 (drug-sensitive) and MDA-MB-231 (drug-insensitive) are commonly used.[2][3] Ovarian cancer cell lines, including IGROV1, SKOV3, and A2780, are also relevant models for this research.[5] Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
Drug Preparation and Treatment
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which can be stored at -20°C. Cisplatin is usually dissolved in a saline solution. For experiments, fresh dilutions of both drugs should be prepared in the complete culture medium. It is crucial to include a vehicle control (DMSO) in all experiments to account for any potential effects of the solvent.
Experimental Design
A matrix-based experimental design is recommended to assess the synergistic effects of this compound and cisplatin. This involves treating cells with a range of concentrations of each drug alone, as well as in combination. A common approach is to pre-treat cells with this compound for a specified period (e.g., 1 to 24 hours) before adding cisplatin.[1] Treatment durations typically range from 24 to 72 hours.[1][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[1][7]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, cisplatin, or the combination for 24, 48, or 72 hours.[1][8][9]
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound and cisplatin for 24 or 48 hours.[6]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell survival pathways. Key proteins to investigate include Bcl-2, Bcl-xL, Bax, Puma, cleaved caspase-3, cleaved caspase-9, and PARP.[1][3][11]
Protocol:
-
After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Quantitative data from the experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| MCF-7 | Control (Vehicle) | - | 48 | 100 ± 5.2 |
| This compound | 10 | 48 | 85 ± 4.1 | |
| Cisplatin | 30 | 48 | 60 ± 6.5 | |
| This compound + Cisplatin | 10 + 30 | 48 | 35 ± 3.8 | |
| MDA-MB-231 | Control (Vehicle) | - | 48 | 100 ± 6.1 |
| This compound | 10 | 48 | 90 ± 5.5 | |
| Cisplatin | 30 | 48 | 75 ± 7.2 | |
| This compound + Cisplatin | 10 + 30 | 48 | 45 ± 4.9 |
| Assay | Treatment Group | % Early Apoptosis (Mean ± SD) | % Late Apoptosis (Mean ± SD) |
| Annexin V/PI | Control (Vehicle) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (10 µM) | 5.8 ± 1.1 | 3.2 ± 0.8 | |
| Cisplatin (30 µM) | 15.4 ± 2.3 | 8.9 ± 1.5 | |
| This compound + Cisplatin | 35.7 ± 4.1 | 20.3 ± 3.2 |
| Protein | Treatment Group | Relative Expression Level (Fold Change vs. Control) |
| Bcl-2 | This compound + Cisplatin | 0.4 ± 0.1 |
| Bax | This compound + Cisplatin | 2.5 ± 0.3 |
| Cleaved Caspase-3 | This compound + Cisplatin | 4.1 ± 0.5 |
| Cleaved PARP | This compound + Cisplatin | 3.8 ± 0.4 |
Visualizations
References
- 1. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Promotion of Cell Death in Cisplatin-Resistant Ovarian Cancer Cells through KDM1B-DCLRE1B Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. exp-oncology.com.ua [exp-oncology.com.ua]
- 9. Frontiers | In Vitro Study of Synergic Effect of Cisplatin and Low Molecular Weight Heparin on Oral Squamous Cell Carcinoma [frontiersin.org]
- 10. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Analyzing the Effects of Ha14-1 on the Cell Cycle Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ha14-1 is a small molecule, non-peptidic ligand that has been identified as an antagonist of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] Bcl-2 is a key regulator of the intrinsic apoptosis pathway, and its overexpression is a hallmark of various cancers, contributing to chemoresistance.[4][5][6] this compound binds to a surface pocket on the Bcl-2 protein, inhibiting its anti-apoptotic function.[2][7] This action can lead to the induction of apoptosis and potentially affect the cell cycle progression in cancer cells.[8][9] Flow cytometry is a powerful technique to analyze these cellular processes. This document provides detailed protocols for utilizing flow cytometry to investigate the effects of this compound on the cell cycle and apoptosis.
Mechanism of Action of this compound
Bcl-2 prevents apoptosis by sequestering pro-apoptotic proteins like Bax and Bak. This compound disrupts the interaction between Bcl-2 and these pro-apoptotic partners, leading to their activation.[1][7] This results in the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[2] Studies have shown that this compound can induce apoptosis in various cancer cell lines, particularly those overexpressing Bcl-2.[5][6] Furthermore, some evidence suggests that this compound can also induce cell cycle arrest, highlighting its potential as a multi-faceted anti-cancer agent.[9]
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cells and treating them with this compound. Specific cell lines and optimal this compound concentrations should be determined empirically.
Materials:
-
Cancer cell line of interest (e.g., HL-60, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the experiment. For suspension cells, aim for a concentration of approximately 2-5 x 10^5 cells/mL. For adherent cells, seed at a confluency of 50-60%.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound. A typical concentration range to test is 5-50 µM.[2][5] A vehicle control (DMSO) should always be included.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Wash the cells with PBS, then add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Cell Counting and Viability: Before proceeding with staining, it is recommended to determine the cell number and viability using a hemocytometer and trypan blue exclusion.
Cell Cycle Analysis using Propidium (B1200493) Iodide (PI) Staining
This protocol describes how to prepare cells for cell cycle analysis by flow cytometry using propidium iodide, which stains DNA.[10][11]
Materials:
-
Harvested cells (from Protocol 1)
-
Cold PBS
-
Cold 70% Ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Washing: Centrifuge the harvested cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).[12]
-
Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel. Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V binding to externalized phosphatidylserine (B164497) and PI uptake by cells with compromised membranes.[14][15]
Materials:
-
Harvested cells (from Protocol 1)
-
Cold PBS
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Washing: Centrifuge the harvested cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. FITC-Annexin V is typically detected in the FL1 channel, and PI in the FL2 or FL3 channel.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment (Concentration) | Incubation Time (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 24 | |||
| This compound (10 µM) | 24 | |||
| This compound (25 µM) | 24 | |||
| This compound (50 µM) | 24 | |||
| Vehicle Control (DMSO) | 48 | |||
| This compound (10 µM) | 48 | |||
| This compound (25 µM) | 48 | |||
| This compound (50 µM) | 48 |
Table 2: Effect of this compound on Apoptosis
| Treatment (Concentration) | Incubation Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control (DMSO) | 24 | ||||
| This compound (10 µM) | 24 | ||||
| This compound (25 µM) | 24 | ||||
| This compound (50 µM) | 24 | ||||
| Vehicle Control (DMSO) | 48 | ||||
| This compound (10 µM) | 48 | ||||
| This compound (25 µM) | 48 | ||||
| This compound (50 µM) | 48 |
Visualizations
Caption: Experimental workflow for analyzing this compound effects.
Caption: Signaling pathway of this compound induced apoptosis.
References
- 1. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound potentiates apoptosis in B-cell cancer cells sensitive to a peptide disrupting IP 3 receptor / Bcl-2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound selectively induces apoptosis in Bcl-2-overexpressing leukemia/lymphoma cells, and enhances cytarabine-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a small molecule Bcl-2 antagonist, induces apoptosis and modulates action of selected anticancer drugs in follicular lymphoma B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Initiation of apoptosis and autophagy by the Bcl-2 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral benzodiazepine receptor ligands induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells and enhance chemosensitivity to paclitaxel, docetaxel, doxorubicin and the Bcl-2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. scispace.com [scispace.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
Troubleshooting & Optimization
improving Ha14-1 stability in aqueous solution for experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the Bcl-2 inhibitor Ha14-1 in experimental settings. Due to its inherent instability in aqueous solutions, proper handling and formulation are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, non-peptidic inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] It binds to a surface pocket on Bcl-2, disrupting its interaction with pro-apoptotic proteins like Bax.[2] This inhibition of Bcl-2's anti-apoptotic function leads to the activation of the intrinsic apoptosis pathway, involving the activation of caspase-9 and caspase-3.[3]
Q2: What are the main challenges of working with this compound in experiments?
The primary challenge is its poor stability in aqueous solutions. This compound has a very short half-life of approximately 15 minutes in cell culture medium.[4] It is also poorly soluble in water. These factors can lead to a rapid loss of active compound, resulting in inconsistent and difficult-to-interpret experimental outcomes.
Q3: Is there a more stable alternative to this compound?
Yes, a more stable analog, sthis compound, has been developed. sthis compound exhibits a significantly longer half-life of over 24 hours in cell culture medium and does not generate reactive oxygen species (ROS), a side effect associated with this compound degradation.[4] For long-term experiments, the use of sthis compound is highly recommended.
Q4: How should I store this compound?
This compound powder should be stored at -20°C, desiccated.[2] Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution/Cell Culture Media
Probable Cause:
-
Poor Aqueous Solubility: this compound is inherently hydrophobic and has very low solubility in aqueous buffers like PBS and cell culture media.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to precipitate out of solution due to the sudden change in solvent polarity.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the final aqueous solution.
Recommended Solutions:
-
Optimize Dilution Technique:
-
Prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10-100 mM).
-
For cell culture experiments, serially dilute the stock solution in DMSO to an intermediate concentration before the final dilution into pre-warmed (37°C) cell culture medium.
-
Add the final DMSO-diluted compound to the aqueous medium drop-wise while gently vortexing or swirling to ensure rapid and even dispersion.
-
-
Maintain a Low Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5% to minimize solvent-induced cytotoxicity. Ideally, the final DMSO concentration should be consistent across all experimental conditions, including vehicle controls.[5]
-
Use Co-solvents for In Vivo Studies: For animal studies, a co-solvent system is often necessary. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Prepare this by sequentially adding and mixing each component.
Issue 2: Inconsistent or Lack of Biological Activity
Probable Cause:
-
Degradation of this compound: Due to its short half-life in aqueous solutions, the effective concentration of the active compound may be significantly lower than the intended concentration, especially in experiments with longer incubation times.
-
Precipitation: If the compound has precipitated, the actual concentration in solution will be lower than calculated.
Recommended Solutions:
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound immediately before each experiment. Do not store this compound in aqueous buffers.
-
Consider Using sthis compound: For experiments lasting longer than a few hours, using the stable analog sthis compound is strongly advised to ensure a consistent concentration of the active compound throughout the experiment.[4]
-
Visually Inspect for Precipitation: Before adding the compound to your experimental system, visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide for precipitation.
-
Optimize Incubation Time: For experiments with this compound, consider shorter incubation times to minimize the impact of degradation on the results.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~82 mg/mL (~200 mM) | MedchemExpress |
| Ethanol | ~82 mg/mL (~200 mM) | MedchemExpress |
| Water | Insoluble | MedchemExpress |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (≥ 6.11 mM) | [6] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (≥ 6.11 mM) |
Table 2: Stability of this compound vs. sthis compound
| Compound | Half-life in Cell Culture Medium | Reference |
| This compound | ~15 minutes | [4] |
| sthis compound | > 24 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, sonicate for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): If a very low final concentration is required, perform an intermediate serial dilution of the stock solution in 100% DMSO.
-
Final Dilution: Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the this compound stock or intermediate dilution drop-wise to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment.
Protocol 3: Preparation of this compound Formulation for In Vivo Experiments
This protocol is for a co-solvent formulation commonly used for in vivo studies.[6]
-
Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
Sequential Addition of Co-solvents: To prepare a 1 mL final formulation, follow these steps in order, ensuring complete mixing after each addition:
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution. Mix thoroughly.
-
To the above mixture, add 50 µL of Tween-80. Mix thoroughly.
-
Finally, add 450 µL of saline to the mixture. Mix thoroughly until a clear solution is obtained.
-
-
Use Freshly Prepared: This formulation should be prepared fresh on the day of use.
Mandatory Visualization
Caption: this compound induced apoptotic signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Efficient Degradation of High-Molecular-Weight Hyaluronic Acid by a Combination of Ultrasound, Hydrogen Peroxide, and Copper Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic response to photodynamic therapy versus the Bcl-2 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Ha14-1 degradation products and their biological activity
Welcome to the technical support center for Ha14-1, a small molecule antagonist of the anti-apoptotic protein Bcl-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on its degradation products and their biological activity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, is a cell-permeable, non-peptidic small molecule that acts as an antagonist to the Bcl-2 family of anti-apoptotic proteins, particularly Bcl-2 and Bcl-xL.[1][2] Its pro-apoptotic effects are primarily attributed to its ability to bind to a hydrophobic groove on the surface of these proteins. This binding displaces pro-apoptotic proteins like Bax and Bak, which can then trigger the mitochondrial apoptosis pathway, leading to caspase activation and programmed cell death.[1][2][3]
Q2: How stable is this compound in aqueous solutions and what is its half-life?
This compound is known to be unstable in aqueous environments, such as cell culture media.[4] It has a reported half-life of approximately 15 minutes under physiological conditions.[4] This instability is a critical factor to consider when designing and interpreting experiments.
Q3: What are the degradation products of this compound and are they biologically active?
Upon incubation in aqueous solutions, this compound degrades into a series of decomposition products.[4] While the exact chemical structures of all degradation products are not extensively characterized in the available literature, studies have consistently shown that these degradation products are not pro-apoptotic.[4]
Q4: Is there a more stable alternative to this compound?
Yes, due to the inherent instability of this compound, a more stable analog, sthis compound, has been developed. sthis compound is reported to be "ROS-free" and exhibits enhanced stability, making it a more suitable compound for in vitro and in vivo studies where prolonged activity is required.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
Issue 1: Inconsistent or lack of pro-apoptotic activity.
-
Potential Cause 1: Degradation of this compound.
-
Recommendation: Due to its short half-life of ~15 minutes in aqueous solutions, always prepare fresh stock solutions of this compound in a suitable solvent like DMSO and dilute to the final working concentration in your aqueous experimental medium immediately before use.[4] Avoid storing this compound in aqueous solutions for extended periods. For longer-term experiments, consider using the more stable analog, sthis compound.
-
-
Potential Cause 2: Suboptimal concentration.
-
Recommendation: The effective concentration of this compound can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Potential Cause 3: Cell line resistance.
-
Recommendation: The sensitivity of cell lines to this compound can vary depending on their expression levels of Bcl-2 family proteins and the status of their apoptotic signaling pathways. Confirm the expression of Bcl-2 and other relevant proteins in your cell line.
-
Issue 2: Artifacts in fluorescent assays for Reactive Oxygen Species (ROS).
-
Potential Cause: Interaction of this compound with albumin.
-
Recommendation: this compound can react with albumin in serum-containing media to form a fluorescent complex.[4] This complex can interfere with and be mistaken for the signal from fluorescent ROS probes like H2DCFDA.[4] To mitigate this, perform control experiments with this compound in serum-free media or in media supplemented with an alternative protein like ovalbumin, which does not produce the same fluorescent artifact.[4] It is crucial to include proper controls to differentiate between true ROS production and this compound-albumin fluorescence.
-
Issue 3: Poor solubility in aqueous media.
-
Potential Cause: Hydrophobic nature of this compound.
-
Recommendation: this compound is poorly soluble in water. Prepare a high-concentration stock solution in an organic solvent such as DMSO. When diluting into your final aqueous experimental medium, ensure thorough mixing to prevent precipitation. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced toxicity to cells.
-
Data Presentation
Table 1: Biological Activity of this compound and its Degradation Products
| Compound/Mixture | Pro-apoptotic Activity | Notes | Reference |
| This compound (freshly prepared) | Yes | Induces apoptosis by antagonizing Bcl-2. | [1][2][3][4] |
| This compound Degradation Products | No | The decomposition products of this compound are not pro-apoptotic.[4] | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Solution
This protocol provides a general framework for assessing the stability of this compound in a relevant aqueous buffer or cell culture medium using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation: Dilute the this compound stock solution to a final concentration of 100 µM in the aqueous buffer or cell culture medium of interest (e.g., PBS, RPMI-1640). Incubate the solution at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Sample Quenching: Immediately quench the degradation by adding an equal volume of ice-cold acetonitrile (B52724) to the aliquot to precipitate proteins and stop further degradation.
-
Centrifugation: Centrifuge the quenched samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to separate this compound from its degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has a strong absorbance.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining this compound against time to determine its degradation kinetics and half-life.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a small molecule Bcl-2 antagonist, induces apoptosis and modulates action of selected anticancer drugs in follicular lymphoma B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small organic compound this compound prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
distinguishing between Ha14-1 induced apoptosis and necrosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating cell death induced by the Bcl-2 inhibitor, Ha14-1. Here, you will find information to help distinguish between this compound induced apoptosis and necrosis, along with detailed experimental protocols and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule that functions as a Bcl-2 inhibitor.[1] It binds to a surface pocket on the anti-apoptotic protein Bcl-2, preventing it from inhibiting pro-apoptotic proteins like Bax.[1][2] This leads to the activation of the intrinsic apoptotic pathway.
Q2: Does this compound induce only apoptosis?
While this compound is primarily known to induce apoptosis, some studies suggest that at higher concentrations it may lead to necrosis.[3] A more stable analog, sthis compound, has been observed to cause cell death resembling secondary necrosis at concentrations above 30 μM.[4] Therefore, the type of cell death can be dose-dependent.
Q3: What is the signaling pathway for this compound-induced apoptosis?
This compound-induced apoptosis is primarily mediated through the mitochondrial pathway. By inhibiting Bcl-2, this compound allows for the translocation of Bax from the cytosol to the mitochondria.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of caspases.[1][5][6] Some studies also indicate that a stable analog of this compound can induce endoplasmic reticulum (ER) stress, contributing to cell death.[7]
Q4: How can I be sure if my cells are undergoing apoptosis or necrosis after this compound treatment?
Distinguishing between apoptosis and necrosis requires a multi-parametric approach. It is recommended to use a combination of assays that assess different cellular events. Key indicators of apoptosis include phosphatidylserine (B164497) (PS) externalization, caspase activation, and maintenance of plasma membrane integrity in the early stages. Necrosis is characterized by early loss of plasma membrane integrity.[8]
Troubleshooting Guides
This section provides guidance on common issues encountered when analyzing this compound-induced cell death.
Issue 1: Ambiguous results from Annexin V/Propidium Iodide (PI) staining.
-
Problem: You observe a significant population of cells that are double-positive for both Annexin V and PI, making it difficult to distinguish between late apoptosis and primary necrosis.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course analysis. Early apoptotic cells will be Annexin V positive and PI negative, while this population will shift to double-positive over time as they progress to late apoptosis/secondary necrosis.[8] Primary necrotic cells will become PI positive much earlier.
-
Lower this compound Concentration: High concentrations of this compound may induce necrosis directly.[3] Titrate the concentration of this compound to find a range that predominantly induces apoptosis.
-
Combine with a Necrosis Assay: Use a lactate (B86563) dehydrogenase (LDH) assay to specifically measure necrosis.[9][10] A significant increase in LDH release at early time points suggests primary necrosis.
-
Morphological Analysis: Examine cell morphology using microscopy. Apoptotic cells typically show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells often exhibit swelling and plasma membrane rupture.[11]
-
Issue 2: No or low caspase activation detected, but cells are dying.
-
Problem: You are not observing significant activation of caspases (e.g., caspase-3, -9) using a fluorometric assay or western blot, yet cell viability is decreasing.
-
Troubleshooting Steps:
-
Consider Caspase-Independent Apoptosis: Some studies have suggested that this compound can induce apoptosis through a caspase-independent pathway.[1]
-
Assess Mitochondrial Events: Measure mitochondrial membrane potential (ΔΨm) using dyes like JC-1 or TMRE. A loss of ΔΨm is an early event in apoptosis that can occur upstream of caspase activation. Also, perform a western blot for cytochrome c release from the mitochondria into the cytosol.[12]
-
Confirm Necrosis: As mentioned above, use an LDH assay to determine if the observed cell death is due to necrosis.[13]
-
Check Assay Sensitivity: Ensure your caspase activity assay is sensitive enough and that you are using the correct controls.
-
Data Presentation
Table 1: Expected Outcomes of Key Assays for Apoptosis vs. Necrosis
| Assay | Apoptosis | Necrosis |
| Annexin V/PI Staining | Early: Annexin V+/PI- Late: Annexin V+/PI+ | Early: Annexin V-/PI+ or Annexin V+/PI+ |
| Caspase-3/7 Activation | Increased activity | No significant increase |
| LDH Release | Low release in early stages | High release in early stages |
| Mitochondrial Membrane Potential (ΔΨm) | Decrease in ΔΨm | May or may not decrease |
| Cytochrome c Release | Release into cytosol | Release may occur[12] |
| Cell Morphology | Cell shrinkage, blebbing, apoptotic bodies | Cell swelling, membrane rupture |
Table 2: Example Quantitative Data from Annexin V/PI Flow Cytometry
| Treatment | Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | - | 95 | 2 | 3 |
| This compound | 10 µM | 60 | 25 | 15 |
| This compound | 50 µM | 20 | 10 | 70 |
Experimental Protocols
1. Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[14][15]
-
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce cell death by treating cells with this compound for the desired time. Include untreated and vehicle-treated controls.
-
Harvest cells (for adherent cells, use a gentle non-enzymatic method like EDTA).
-
Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantifies the release of LDH from cells with a damaged plasma membrane, a hallmark of necrosis.[9][10]
-
Materials:
-
This compound treated and control cells in a 96-well plate
-
LDH Assay Kit (containing LDH assay buffer, substrate mix, and stop solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the reconstituted LDH assay buffer to each well of the new plate.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for distinguishing apoptosis and necrosis.
Caption: Logic diagram for interpreting Annexin V/PI staining results.
References
- 1. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound selectively induces apoptosis in Bcl-2-overexpressing leukemia/lymphoma cells, and enhances cytarabine-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The small-molecule Bcl-2 inhibitor this compound interacts synergistically with flavopiridol to induce mitochondrial injury and apoptosis in human myeloma cells through a free radical-dependent and Jun NH2-terminal kinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Mechanisms of sHA 14-1 in Inducing Cell Death through Endoplasmic Reticulum and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akadeum.com [akadeum.com]
- 12. Release of mitochondrial cytochrome C in both apoptosis and necrosis induced by beta-lapachone in human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. bio-techne.com [bio-techne.com]
- 15. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
Technical Support Center: Off-Target Effects of Ha14-1 on Calcium Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of the Bcl-2 antagonist Ha14-1 on calcium signaling pathways. This resource is intended to assist researchers in designing, executing, and interpreting experiments involving this compound and its impact on intracellular calcium dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule antagonist of the anti-apoptotic proteins Bcl-2 and Bcl-xL. It binds to a surface pocket on these proteins, thereby inhibiting their function and promoting apoptosis.[1][2]
Q2: What are the known off-target effects of this compound on calcium signaling?
A2: The primary off-target effect of this compound and its more stable analog, sthis compound, on calcium signaling is the induction of calcium release from the endoplasmic reticulum (ER).[3] This is believed to occur through the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps.
Q3: Is there quantitative data on the inhibition of SERCA by this compound or its analogs?
A3: Yes, the stable analog of this compound, sthis compound, has been shown to inhibit SERCA activity. The IC50 values for this inhibition are summarized in the table below.
Quantitative Data Summary
| Compound | Target | IC50 (μM) |
| sthis compound | SERCA1A | 29.2 ± 4.9 |
| sthis compound | SERCA2B | 23.5 ± 4.2 |
Q4: Does this compound affect mitochondrial calcium uptake?
A4: While this compound's primary off-target effect is on ER calcium, the resulting increase in cytosolic calcium could indirectly influence mitochondrial calcium uptake. However, direct inhibition of the mitochondrial calcium uniporter (MCU) by this compound has not been definitively demonstrated. One study found that this compound alone was ineffective in causing cytochrome c release from purified mitochondria, suggesting it does not directly induce mitochondrial outer membrane permeabilization.[1]
Q5: Are there known effects of this compound on other calcium channels?
A5: Currently, there is limited specific information available regarding the direct effects of this compound on other calcium channels, such as store-operated calcium entry (SOCE) channels or plasma membrane calcium ATPases (PMCAs). The observed increase in cytosolic calcium appears to be primarily driven by the inhibition of SERCA.
Troubleshooting Guides
Issue 1: Unexpectedly high or rapid increase in cytosolic calcium upon this compound application.
-
Possible Cause: This is a known off-target effect of this compound due to SERCA inhibition, leading to a leak of calcium from the ER.
-
Troubleshooting Steps:
-
Confirm with a positive control: Use a known SERCA inhibitor, such as thapsigargin (B1683126), to compare the calcium release profile.
-
Dose-response: Perform a dose-response experiment with this compound to determine the concentration at which calcium release is initiated and saturated.
-
Calcium-free medium: Conduct the experiment in a calcium-free external medium to confirm that the observed calcium increase is from internal stores (the ER).
-
Issue 2: High cell death or cytotoxicity observed at concentrations intended for Bcl-2 inhibition.
-
Possible Cause: The off-target effect on calcium homeostasis can lead to cellular stress and apoptosis, independent of its Bcl-2 inhibitory function. A sustained increase in cytosolic calcium can be toxic.
-
Troubleshooting Steps:
-
Lower this compound concentration: Determine the lowest effective concentration for Bcl-2 inhibition that minimizes the off-target calcium effects in your cell line.
-
Use a more stable analog: Consider using sthis compound, which may have a more defined off-target profile.[4]
-
Time-course experiment: Monitor cell viability at different time points after this compound treatment to distinguish between rapid cytotoxicity due to calcium dysregulation and delayed apoptosis from Bcl-2 inhibition.
-
Calcium chelation: As a control, pre-treat cells with an intracellular calcium chelator like BAPTA-AM to see if it mitigates the observed cytotoxicity.
-
Issue 3: Variability in the magnitude of the calcium response between experiments.
-
Possible Cause: Inconsistent loading of calcium indicators, variations in cell health and passage number, or instability of this compound in aqueous solutions can contribute to variability.
-
Troubleshooting Steps:
-
Standardize cell culture: Use cells within a consistent passage number range and ensure they are healthy and at a consistent density.
-
Optimize indicator loading: Follow a standardized protocol for loading your calcium indicator, ensuring consistent concentration, incubation time, and temperature.
-
Fresh this compound solutions: Prepare fresh solutions of this compound for each experiment due to its limited stability in aqueous media.
-
Internal controls: Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., thapsigargin or ionomycin) in every experiment.
-
Experimental Protocols
Protocol 1: Measurement of Endoplasmic Reticulum (ER) Calcium Release
This protocol describes a method to measure changes in cytosolic calcium concentration resulting from ER calcium release using a fluorescent calcium indicator.
Materials:
-
Cells of interest plated on a suitable imaging dish (e.g., glass-bottom dish)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution (in DMSO)
-
Thapsigargin (positive control)
-
Ionomycin (B1663694) (for maximal calcium signal)
-
EGTA (for minimal calcium signal)
-
Fluorescence microscope or plate reader equipped for live-cell imaging
Procedure:
-
Cell Preparation: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Indicator Loading:
-
Prepare a loading solution of your chosen calcium indicator (e.g., 2-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate at 37°C for 30-45 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS (or calcium-free HBSS for specific experiments) to the cells and allow them to de-esterify the dye for at least 15 minutes at room temperature.
-
-
Image Acquisition:
-
Place the dish on the microscope stage and allow the temperature to equilibrate.
-
Acquire a baseline fluorescence signal for 1-2 minutes.
-
Add the desired concentration of this compound (or vehicle control) and continue recording the fluorescence changes.
-
For normalization, at the end of the experiment, add ionomycin to obtain the maximum fluorescence (Fmax), followed by EGTA to obtain the minimum fluorescence (Fmin).
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change as a ratio of the baseline fluorescence (F/F0).
-
Protocol 2: Assessment of Mitochondrial Calcium Uptake
This protocol outlines a method to assess changes in mitochondrial calcium concentration using a mitochondria-targeted fluorescent calcium indicator.
Materials:
-
Cells of interest plated on an imaging dish
-
Mitochondria-targeted fluorescent calcium indicator (e.g., Rhod-2 AM)
-
MitoTracker Green (for mitochondrial localization)
-
Pluronic F-127
-
Imaging buffer
-
This compound stock solution
-
Digitonin (B1670571) (for cell permeabilization, optional)
-
Confocal microscope
Procedure:
-
Cell and Dye Preparation:
-
Plate cells as in Protocol 1.
-
Prepare a loading solution containing the mitochondrial calcium indicator (e.g., 2-5 µM Rhod-2 AM) and a mitochondrial marker like MitoTracker Green (e.g., 200 nM) with 0.02% Pluronic F-127 in imaging buffer.
-
-
Indicator Loading:
-
Incubate cells with the loading solution at 37°C for 20-30 minutes.
-
Wash cells twice with imaging buffer.
-
-
Image Acquisition:
-
Mount the dish on the confocal microscope.
-
Acquire a baseline fluorescence for both the calcium indicator and the mitochondrial marker.
-
Add this compound and record the time-lapse images.
-
-
(Optional) Permeabilized Cell Assay:
-
To directly assess mitochondrial uptake of external calcium, cells can be permeabilized with a low concentration of digitonin to make the plasma membrane permeable while leaving the mitochondrial membrane intact.
-
After permeabilization, add a known concentration of calcium to the buffer and monitor its uptake into the mitochondria.
-
-
Data Analysis:
-
Create a region of interest (ROI) around the mitochondria using the MitoTracker signal.
-
Measure the fluorescence intensity of the mitochondrial calcium indicator within the ROI over time.
-
Visualizations
Caption: Proposed off-target signaling pathway of this compound on calcium homeostasis.
Caption: Experimental workflow for assessing the inhibitory effect of this compound on SERCA activity.
Caption: Troubleshooting workflow for common artifacts in calcium imaging experiments with this compound.
References
- 1. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 3. This compound potentiates apoptosis in B-cell cancer cells sensitive to a peptide disrupting IP 3 receptor / Bcl-2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ha14-1 Inhibition of SERCA Pumps
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing Ha14-1 and its stable analog, sthis compound, to study the inhibition of Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps in control cells.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental use of this compound and sthis compound as SERCA inhibitors.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. Should I use this compound or its stable analog, sthis compound? | This compound is highly unstable in aqueous solutions and cell culture media, with a reported half-life of only 15 minutes. [1][2] This instability can lead to inconsistent results and the generation of reactive oxygen species (ROS), which may introduce confounding variables. sthis compound is a more stable analog with a half-life of over 24 hours in cell culture medium and does not generate ROS. [3] For these reasons, it is highly recommended to use sthis compound for all experiments. |
| 2. How do I prepare and store sthis compound stock solutions? | sthis compound has poor solubility in aqueous solutions.[4] Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO. [4][5][6] Store the DMSO stock solution in small aliquots at -20°C in glass vials with screw caps (B75204) to prevent absorption of water, as DMSO is hygroscopic.[5] When preparing working solutions, dilute the DMSO stock in your experimental buffer or cell culture medium, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[4] Always prepare fresh dilutions for each experiment. |
| 3. What is the effective concentration range for SERCA inhibition by sthis compound? | The half-maximal inhibitory concentration (IC50) of sthis compound for purified SERCA pumps has been reported as 29.2 ± 4.9 µM for SERCA1A and 23.5 ± 4.2 µM for SERCA2B .[1] It is important to note that these values were determined using purified proteins. The effective concentration in whole-cell experiments may vary depending on the cell type and experimental conditions. A good starting point for cellular assays is to perform a dose-response curve ranging from 10 µM to 100 µM. |
| 4. How can I distinguish between SERCA inhibition and Bcl-2 inhibition with sthis compound? | sthis compound is a dual inhibitor of both SERCA and Bcl-2 family proteins.[1][7] Distinguishing these two effects can be challenging. One approach is to use a range of concentrations. At lower concentrations (e.g., up to 30-40 µM), sthis compound tends to induce apoptosis, which is more characteristic of Bcl-2 inhibition.[8] At higher concentrations, necrosis becomes more prominent, which can be a consequence of severe cellular stress from SERCA inhibition.[8] To specifically study SERCA inhibition, it is recommended to use concentrations around the reported IC50 values (20-30 µM) and to include control experiments with a well-established Bcl-2 inhibitor that does not affect SERCA, such as ABT-737, and a specific SERCA inhibitor that does not target Bcl-2, like thapsigargin (B1683126).[1] |
| 5. I am not observing an increase in cytosolic calcium after adding sthis compound. What could be the problem? | Several factors could contribute to this issue: • Inadequate sthis compound Concentration: Ensure you are using a concentration sufficient to inhibit SERCA (refer to FAQ 3). • Cell Health: Compromised cells may not have the necessary ER calcium stores to elicit a detectable release. Ensure your cells are healthy and not overly confluent. • Calcium Dye Loading Issues: The fluorescent calcium indicator may not be properly loaded into the cells. Optimize the dye concentration and loading time for your specific cell type. Overloading can sometimes blunt the calcium response.[9] • Instrument Settings: Ensure the settings on your fluorescence microscope or plate reader are optimized for the specific calcium indicator you are using. • Positive Control: Always include a positive control, such as a known SERCA inhibitor like thapsigargin (at nanomolar concentrations) or a calcium ionophore like ionomycin, to confirm that your experimental system is capable of detecting a calcium signal.[9] |
| 6. My cells are dying, but I'm not sure if it's apoptosis or necrosis. How can I tell the difference? | At lower concentrations (up to 30-40 µM), sthis compound tends to induce apoptosis, while higher concentrations are associated with increased necrosis.[8] To distinguish between these cell death mechanisms, you can use a combination of methods: • Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: Annexin V positive and PI negative cells are apoptotic, while cells positive for both are late apoptotic or necrotic.[10] • Morphological Analysis: Apoptotic cells typically exhibit cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells often show cell swelling and membrane rupture.[11] • Caspase Activation Assays: Apoptosis is often caspase-dependent. You can measure the activity of caspases (e.g., caspase-3) to confirm apoptosis.[1] |
| 7. What are the expected off-target effects of sthis compound? | The primary "off-target" effect when studying SERCA is the inhibition of Bcl-2 proteins.[1] At higher concentrations, sthis compound can induce secondary necrosis rather than apoptosis.[8] It is crucial to perform dose-response experiments and use appropriate controls to minimize and account for these effects. |
II. Quantitative Data Summary
The following tables summarize the available quantitative data for the inhibitory effects of sthis compound. Note that data for control/non-cancerous cell lines are limited in the literature.
Table 1: IC50 Values for sthis compound Inhibition of Purified SERCA Proteins
| SERCA Isoform | IC50 (µM) | Source |
| SERCA1A | 29.2 ± 4.9 | [1] |
| SERCA2B | 23.5 ± 4.2 | [1] |
Table 2: Cytotoxicity of sthis compound in a Human Leukemia Cell Line
| Cell Line | IC50 (µM) after 24h | Source |
| Jurkat | 27.2 | [3] |
Note: This data is from a cancer cell line and may not be directly applicable to all control cell types.
III. Detailed Experimental Protocols
Protocol 1: Preparation of sthis compound Stock and Working Solutions
-
Materials:
-
sthis compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile glass vial with a Teflon-lined screw cap
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Allow the sthis compound powder and anhydrous DMSO to come to room temperature.
-
Calculate the volume of DMSO required to prepare a 10 mM or 100 mM stock solution.
-
Carefully weigh the sthis compound powder and transfer it to the sterile glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly until the sthis compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
For experiments, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium or experimental buffer. Ensure the final DMSO concentration is below 0.5%.[4] Prepare fresh working solutions for each experiment.
-
Protocol 2: Measurement of Cytosolic Calcium Changes Using a Fluorescent Indicator
This protocol provides a general guideline for measuring changes in cytosolic calcium using a fluorescent plate reader. The specific parameters may need to be optimized for your cell type and equipment.
-
Materials:
-
Control cells (e.g., primary endothelial cells, fibroblasts)
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, with and without calcium
-
sthis compound working solution
-
Thapsigargin (positive control)
-
Ionomycin (positive control)
-
EGTA (for chelating extracellular calcium)
-
Black-walled, clear-bottom 96-well plates
-
-
Procedure:
-
Cell Plating: Seed the control cells in a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with calcium.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently remove the loading buffer and wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Add fresh HBSS with calcium to each well.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector for compound addition.
-
Set the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for 1-2 minutes.
-
Inject the sthis compound working solution to achieve the desired final concentration.
-
Immediately begin kinetic reading of fluorescence intensity for 5-10 minutes.
-
For controls, inject vehicle (DMSO), thapsigargin, or ionomycin. To confirm the signal is from intracellular stores, perform the experiment in calcium-free HBSS containing EGTA.
-
-
Data Analysis:
-
Normalize the fluorescence signal (F) to the baseline fluorescence (F0) for each well (F/F0).
-
Plot the change in fluorescence intensity over time to visualize the calcium transient.
-
-
IV. Visualizations
Signaling Pathway of SERCA Inhibition by sthis compound
Caption: sthis compound inhibits the SERCA pump, leading to increased cytosolic Ca2+ and ER stress.
Experimental Workflow for Measuring Cytosolic Calcium
Caption: Workflow for measuring sthis compound-induced changes in cytosolic calcium.
Troubleshooting Logic for No Calcium Signal
Caption: Troubleshooting logic for the absence of a calcium signal in experiments.
References
- 1. Dual Mechanisms of sHA 14-1 in Inducing Cell Death through Endoplasmic Reticulum and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual mechanisms of sHA 14-1 in inducing cell death through endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sHA 14-1, a stable and ROS-free antagonist against anti-apoptotic Bcl-2 proteins, bypasses drug resistances and synergizes cancer therapies in human leukemia cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enfanos.com [enfanos.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. oatext.com [oatext.com]
- 8. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 10. eshre.eu [eshre.eu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ha14-1 and Reactive Oxygen Species (ROS) Generation
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving the Bcl-2 antagonist Ha14-1 and its potential to generate reactive oxygen species (ROS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as an antagonist to the anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[1][2] Its pro-apoptotic effects are primarily attributed to its ability to bind to a hydrophobic groove on these proteins, thereby preventing them from inhibiting pro-apoptotic factors like Bax and Bak.[1][2][3] This disruption of the Bcl-2/Bax interaction promotes apoptosis in cancer cells.[3][4]
Q2: Does this compound directly generate Reactive Oxygen Species (ROS)?
The direct generation of ROS by this compound is a subject of debate in the scientific literature.
-
Evidence against direct ROS generation: Some studies suggest that this compound does not directly generate ROS. It has been reported that this compound can react with albumin in serum-containing media to form a fluorescent product. The excitation and emission spectra of this this compound-albumin complex overlap with those of common fluorescent ROS probes like H2DCFDA, dihydroethidium, or dihydrorhodamine. This can lead to a false-positive signal that is mistakenly interpreted as ROS production.[1][2] In experiments where serum was replaced with ovalbumin, this compound still induced apoptosis but did not produce a fluorescent signal.[1][2]
-
Evidence for ROS generation: Conversely, other studies have proposed that the pro-apoptotic activity of this compound is linked to its ability to generate ROS when in an aqueous environment.[1] These studies often show that antioxidants like N-acetylcysteine (NAC) or vitamin E can suppress both the oxidation of ROS probes and the induction of apoptosis by this compound.[1]
-
Development of a ROS-free analog: The synthesis of a stabilized, ROS-free analog of this compound, named sHA 14-1, further suggests that the original compound may indeed generate ROS.[5] This analog was designed to have improved stability and to not induce the formation of ROS, while still retaining its Bcl-2 antagonistic and pro-apoptotic properties.[5]
Q3: What are the potential downstream effects of this compound treatment in cells?
Beyond its role as a Bcl-2 antagonist, this compound has been shown to induce other cellular processes:
-
Autophagy: In addition to apoptosis, this compound can also trigger autophagy.[6]
-
Calcium Signaling: this compound can potentiate calcium release from the endoplasmic reticulum, which can contribute to its pro-apoptotic effects.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments investigating this compound and ROS.
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in ROS assays with this compound | Interaction between this compound and albumin in the cell culture medium, creating a fluorescent artifact.[1][2] | - Perform control experiments with this compound in cell-free, serum-containing medium to measure the intrinsic fluorescence of the this compound-albumin complex. - Consider using a serum-free medium or substituting bovine serum albumin with ovalbumin, which does not produce the same fluorescent artifact with this compound.[1][2] - Use alternative, non-fluorescent methods to detect ROS if possible. |
| Inconsistent pro-apoptotic effects of this compound | Poor stability of this compound in aqueous solutions. The half-life of this compound has been reported to be as short as 15 minutes.[1] | - Prepare fresh solutions of this compound for each experiment. - Minimize the time between dissolving this compound and adding it to the cells. - Consider using the more stable, ROS-free analog, sHA 14-1.[5] |
| Antioxidants inhibit this compound-induced apoptosis | This could be due to two possibilities: 1. This compound is genuinely inducing apoptosis via an ROS-dependent mechanism. 2. The antioxidant is interfering with the fluorescent ROS probe or the this compound-albumin complex.[1] | - To dissect these possibilities, use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase activity assays) in conjunction with ROS measurements. - Perform control experiments to see if the antioxidant affects the fluorescence of the this compound-albumin complex in the absence of a ROS probe.[1] |
Experimental Protocols
Detection of ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a suitable plate (e.g., 96-well black plate for fluorescence measurements) and allow them to adhere overnight.
-
H2DCFDA Loading:
-
Prepare a fresh working solution of H2DCFDA (typically 5-10 µM) in serum-free medium or PBS.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the H2DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the H2DCFDA solution and wash the cells twice with warm PBS to remove excess probe.
-
Treatment: Add fresh, pre-warmed culture medium containing the desired concentrations of this compound and/or controls.
-
Measurement:
-
Immediately measure the fluorescence intensity using a fluorescence plate reader.
-
The excitation and emission wavelengths for dichlorofluorescein (DCF), the oxidized product of H2DCFDA, are typically around 490 nm and 520 nm, respectively.[1]
-
Take kinetic readings over time to monitor the change in fluorescence.
-
-
Controls:
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated with a known ROS inducer (e.g., H₂O₂).
-
Artifact Control: Wells containing medium with serum and this compound but no cells, to measure the fluorescence of the this compound-albumin complex.[1]
-
Antioxidant Control: Cells pre-treated with an antioxidant like N-acetylcysteine (NAC) before this compound treatment.
-
Signaling Pathways and Workflows
Caption: Primary mechanism of this compound induced apoptosis.
Caption: Experimental workflow for ROS detection with H2DCFDA.
Caption: The controversy surrounding this compound and ROS generation.
References
- 1. The Bcl-2 Antagonist this compound Forms a Fluorescent Albumin Complex that Can Be Mistaken for Several Oxidized ROS Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2 antagonist this compound forms a fluorescent albumin complex that can be mistaken for several oxidized ROS probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small organic compound this compound prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sHA 14-1, a stable and ROS-free antagonist against anti-apoptotic Bcl-2 proteins, bypasses drug resistances and synergizes cancer therapies in human leukemia cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initiation of apoptosis and autophagy by the Bcl-2 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound potentiates apoptosis in B-cell cancer cells sensitive to a peptide disrupting IP 3 receptor / Bcl-2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Ha14-1 Fluorescence with ROS Reporter Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the interference of Ha14-1 fluorescence in assays using reactive oxygen species (ROS) reporter dyes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a small molecule antagonist of the Bcl-2 protein.[1][2][3][4] It is cell-permeable and acts by binding to a surface pocket on Bcl-2, thereby disrupting its anti-apoptotic function and inducing apoptosis in tumor cells.[3][4] Its ability to mimic the BH3 domain of pro-apoptotic proteins makes it a valuable tool in cancer research for studying apoptosis and overcoming drug resistance.[5]
Q2: I am observing an increase in fluorescence when using a ROS reporter dye in the presence of this compound. Does this confirm that this compound induces ROS production?
Not necessarily. A critical and often overlooked characteristic of this compound is its intrinsic fluorescence, especially when it forms a complex with albumin present in serum-containing culture media.[6][7] This inherent fluorescence of the this compound-albumin complex can be mistaken for the signal generated by oxidized ROS probes.[6][7] The excitation and emission spectra of this compound are broad and can significantly overlap with the spectral properties of common ROS dyes like H2DCFDA, dihydroethidium (B1670597) (DHE), and dihydrorhodamine (DHR).[6] Therefore, an observed increase in fluorescence may be due to the fluorescence of this compound itself, rather than an increase in cellular ROS levels.
Q3: What are the spectral properties of this compound and common ROS reporter dyes?
The broad spectral properties of this compound are a key reason for its interference with ROS detection. The table below summarizes the approximate excitation and emission maxima for this compound and several widely used ROS reporter dyes.
| Compound | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound | ~460 | ~565 | Broad spectra; fluorescence enhanced by binding to albumin.[6] |
| DCF (from H2DCFDA) | ~490 - 498 | ~517 - 527 | The oxidized, fluorescent form of H2DCFDA.[6][8][9] |
| DHE (oxidized) | ~518 | ~605 | Upon oxidation by superoxide, it intercalates with DNA and fluoresces red.[6][10] |
| MitoSOX Red (oxidized) | ~510 | ~580 | A mitochondrial-targeted version of DHE for detecting mitochondrial superoxide.[11] |
| DHR (oxidized) | ~490 | ~530 | Oxidizes to the fluorescent rhodamine 123.[6] |
Q4: How can I determine if the fluorescence I'm seeing is from my ROS reporter or from this compound?
To dissect the origin of the fluorescent signal, it is crucial to perform proper controls. A key experiment is to measure the fluorescence of cells treated with this compound alone, without the ROS reporter dye, using the same filter sets you would use for your ROS dye.[6] If you observe a significant signal in this control, it indicates that this compound's intrinsic fluorescence is contributing to your measurement.
Troubleshooting Guides
Issue 1: High background fluorescence in this compound treated cells stained with a ROS reporter dye.
Possible Cause: The observed signal is likely due to the intrinsic fluorescence of this compound, potentially enhanced by its interaction with serum albumin, rather than an increase in ROS.[6][7]
Troubleshooting Steps:
-
Run a "this compound only" control: Culture your cells under the same conditions and treat them with the same concentration of this compound, but do not add the ROS reporter dye. Measure the fluorescence using the same excitation and emission settings as your main experiment.
-
Run a "Dye only" control: Stain your cells with the ROS reporter dye in the absence of this compound to establish a baseline fluorescence for the dye.
-
Use serum-free medium (with caution): Studies have shown that the fluorescence of this compound is significantly reduced in the absence of serum albumin.[6][7] If your experimental design allows, consider performing the final incubation and measurement steps in a serum-free medium. However, be aware that altering media composition can impact cell health and physiology.
-
Subtract background fluorescence: If the "this compound only" control shows significant fluorescence, you can subtract this background signal from the signal obtained in your co-treatment group. However, this approach assumes a linear relationship and should be validated carefully.
Experimental Protocols
Protocol 1: Control Experiment to Assess this compound Intrinsic Fluorescence
Objective: To determine the contribution of this compound's intrinsic fluorescence to the signal measured in a ROS assay.
Materials:
-
Your cell line of interest
-
Complete culture medium (with and without serum, if testing this variable)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Multi-well plates suitable for fluorescence microscopy or a plate reader
Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Experimental Groups: Prepare the following experimental groups in triplicate:
-
Untreated Control: Cells in culture medium only.
-
This compound Treatment: Cells in culture medium containing the desired concentration of this compound.
-
Vehicle Control: Cells in culture medium containing the same concentration of the vehicle used to dissolve this compound (e.g., DMSO).
-
-
Incubation: Incubate the plate for the same duration as your planned ROS experiment.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual media components.
-
Fluorescence Measurement: Add fresh PBS or serum-free medium to the wells. Measure the fluorescence using the same instrument (fluorescence microscope, plate reader, or flow cytometer) and the same excitation and emission filter settings that you would use for your ROS reporter dye (e.g., for DCFDA, Ex/Em ~488/525 nm).
-
Data Analysis: Compare the fluorescence intensity of the "this compound Treatment" group to the "Untreated Control" and "Vehicle Control". A significantly higher signal in the this compound treated wells indicates intrinsic fluorescence that will interfere with your ROS measurement.
Visualizations
Caption: Signaling pathway of ROS detection and this compound interference.
Caption: Logical workflow for troubleshooting this compound interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CAS 65673-63-4): R&D Systems [rndsystems.com]
- 4. This compound | Bcl-2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | Bcl-2 inhibitor | CAS 65673-63-4 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. The Bcl-2 Antagonist this compound Forms a Fluorescent Albumin Complex that Can Be Mistaken for Several Oxidized ROS Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bcl-2 antagonist this compound forms a fluorescent albumin complex that can be mistaken for several oxidized ROS probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Spatial Control of Reactive Oxygen Species Formation in Fibroblasts Using Two-photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Ha14-1 Concentration to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Bcl-2 inhibitor, Ha14-1. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you design and execute experiments that maximize on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that acts as a Bcl-2 inhibitor. It binds to a surface pocket on the Bcl-2 protein, preventing it from sequestering pro-apoptotic proteins like Bax and Bak.[1][2] This inhibition leads to the activation of the intrinsic apoptotic pathway, culminating in programmed cell death.
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound is highly cell-line dependent. However, studies have shown that concentrations in the low micromolar range, typically between 5 µM and 12.5 µM, are often sufficient to induce apoptosis in sensitive cell lines.[1] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.
Q3: What are the known off-target effects of this compound?
A3: The primary off-target effect observed with higher concentrations of this compound is a switch from apoptosis to necrosis.[1] This suggests a loss of specificity and potential toxicity to cellular components beyond Bcl-2. At concentrations significantly above the apoptotic range (e.g., >25 µM), this compound has been shown to induce primary necrosis and can also affect normal, healthy cells.[1]
Q4: How can I minimize the off-target effects of this compound?
A4: To minimize off-target effects, it is critical to use the lowest effective concentration of this compound that induces a significant apoptotic response without causing substantial necrosis. A careful dose-response analysis is the first step. Additionally, consider the treatment duration, as prolonged exposure even at lower concentrations might lead to off-target effects.
Q5: What is the solubility and recommended solvent for this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to keep the final concentration of DMSO in the cell culture medium low (generally below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells in a cell viability assay. | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No apoptotic effect observed at expected concentrations. | The cell line may be resistant to Bcl-2 inhibition. The this compound compound may have degraded. | Confirm Bcl-2 expression in your cell line. Test a positive control cell line known to be sensitive to this compound. Prepare a fresh stock solution of this compound. |
| High levels of necrosis observed even at low concentrations. | The cell line may be particularly sensitive to off-target effects. The this compound concentration may still be too high for this specific cell line. | Perform a more detailed dose-response curve with smaller concentration increments in the low micromolar range. Reduce the treatment duration. |
| Inconsistent results in apoptosis assays (Annexin V/PI). | Suboptimal staining procedure or issues with flow cytometer setup. | Optimize antibody/dye concentrations and incubation times. Ensure proper compensation settings on the flow cytometer using single-stained controls. |
| Low signal or high background in MTT assay. | Cell number is too low or too high. Interference from the compound. | Optimize cell seeding density. Include a no-cell control with this compound to check for direct reduction of MTT by the compound. |
Quantitative Data Summary
The following tables summarize the effects of different this compound concentrations on various cell lines, providing a comparative overview of on-target apoptotic induction versus off-target necrotic effects.
Table 1: this compound Concentration and Corresponding Cellular Response
| Cell Line | This compound Concentration (µM) | Primary Effect | Reference |
| Malignant Hematopoietic Cells | 5 - 12.5 | Apoptosis | [1] |
| Malignant Hematopoietic Cells | > 25 | Necrosis | [1] |
| Acute Leukemic Blasts | 25 | Extensive Apoptosis | [1] |
| Normal Hematopoietic Colony Forming Cells | 5 | Non-toxic | [1] |
| Normal Hematopoietic Colony Forming Cells | 25 | Suppression of colony formation | [1] |
| Ovarian Carcinoma Cell Lines (IGROV1-R10, IGROV1, SKOV3, A2780, OAW42, OAW42-R) | 40 | Apoptosis (varied response) | [3] |
| B-cell Cancer Cells (SU-DHL-4) | 5-10 | Apoptosis | [4] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to assess the on-target and off-target effects of this compound.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Cold PBS
Procedure:
-
Seed cells and treat with a range of this compound concentrations for the desired time.
-
Harvest the cells (including any floating cells from the supernatant) and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.
Materials:
-
Cells of interest
-
This compound
-
JC-1 dye
-
Culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with different concentrations of this compound.
-
Prepare a JC-1 staining solution (typically 1-5 µM in culture medium).
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with culture medium or PBS.
-
Analyze the cells using a flow cytometer or fluorescence microscope.
-
Flow Cytometry: Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Fluorescence Microscopy: Observe the shift from red to green fluorescence as an indicator of mitochondrial membrane depolarization.
-
Visualizations
Bcl-2 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Experimental Workflow for Optimizing this compound Concentration
Caption: A phased approach to optimizing this compound concentration.
Troubleshooting Logic for High Necrosis
Caption: A decision tree for troubleshooting high necrosis.
References
- 1. This compound selectively induces apoptosis in Bcl-2-overexpressing leukemia/lymphoma cells, and enhances cytarabine-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound potentiates apoptosis in B-cell cancer cells sensitive to a peptide disrupting IP 3 receptor / Bcl-2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Ha14-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Bcl-2 inhibitor, Ha14-1. Inconsistent results in this compound experiments can arise from various factors, and this guide aims to address common issues to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule antagonist of the anti-apoptotic proteins Bcl-2 and Bcl-XL.[1][2] It binds to a surface pocket on these proteins, which is crucial for their function in preventing programmed cell death.[2][3] By inhibiting Bcl-2 and Bcl-XL, this compound allows for the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[4]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with this compound can be attributed to several factors:
-
Compound Instability: this compound has a short half-life in aqueous solutions, with one study reporting a half-life of approximately 15 minutes in culture medium.[5] Degradation of the compound can lead to reduced efficacy and variability between experiments. It is crucial to prepare this compound solutions fresh for each experiment.[6]
-
Solubility Issues: this compound has poor solubility in aqueous solutions.[2] It is typically dissolved in DMSO to create a stock solution, which is then diluted in culture medium.[2] Ensure the final DMSO concentration is low and does not affect cell viability. If precipitation is observed upon dilution, gentle warming or sonication may be necessary.[1]
-
Cell Line Specificity: The sensitivity of cell lines to this compound can vary significantly depending on their expression levels of Bcl-2 family proteins.[2] Cells overexpressing Bcl-2 are generally more sensitive to this compound.[3] It is essential to characterize the Bcl-2 protein expression in your cell line of interest.
-
Off-Target Effects: While this compound is known to target Bcl-2/Bcl-XL, some studies suggest it may have other cellular effects. For instance, it has been reported to inhibit sarco/endoplasmic reticulum Ca2+-ATPases (SERCA) and can induce autophagy.[4][7] These off-target effects could contribute to variability in experimental outcomes.
Q3: I am observing high levels of cell death in my control (vehicle-treated) group. What could be the reason?
High toxicity in the control group is often due to the solvent used to dissolve this compound, typically DMSO. It is critical to determine the maximum tolerable DMSO concentration for your specific cell line through a dose-response experiment. The final DMSO concentration in the culture medium should be kept to a minimum, ideally below 0.5%.[2]
Q4: Is caspase activation always observed with this compound treatment?
The role of caspases in this compound-induced cell death can be complex and potentially cell-type dependent. While some studies report the activation of caspase-9 and caspase-3, others have found that a pan-caspase inhibitor did not block the apoptotic effect of this compound, suggesting a caspase-independent pathway may also be involved.[3][8] It is recommended to assess multiple markers of apoptosis, including caspase activity, mitochondrial membrane potential, and Annexin V staining, to fully characterize the cell death mechanism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no induction of apoptosis | Compound degradation: this compound is unstable in aqueous solutions.[5] | Prepare fresh this compound solutions for each experiment from a DMSO stock. |
| Insufficient concentration: The effective concentration of this compound can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. | |
| Low Bcl-2/Bcl-XL expression: The cell line may not express sufficient levels of the target proteins. | Verify Bcl-2 and Bcl-XL expression levels using Western blotting or other methods. | |
| High variability between replicates | Inconsistent compound preparation: Precipitation or incomplete dissolution of this compound. | Ensure complete dissolution of the DMSO stock and proper mixing when diluting in media. Consider gentle warming or sonication if solubility is an issue.[1] |
| Cell plating density: Inconsistent cell numbers can affect the outcome. | Ensure consistent cell seeding density across all wells and experiments. | |
| Unexpected cellular morphology | Off-target effects: this compound may have effects beyond Bcl-2 inhibition.[4][7] | Carefully observe and document morphological changes. Consider investigating other potential cellular targets. |
| Discrepancy with published data | Different experimental conditions: Variations in cell line, passage number, media, or serum. | Standardize all experimental parameters and compare them closely with the cited literature. |
| Use of a more stable analog: Some studies use sthis compound, a more stable analog of this compound.[2] | Be aware of the specific compound used in the literature you are referencing. |
Experimental Protocols & Data
This compound Stock Solution Preparation
Due to its poor aqueous solubility, this compound is typically prepared as a concentrated stock solution in DMSO.[2]
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Storage | Store the DMSO stock solution at -20°C or -80°C. |
| Working Solution | Prepare fresh dilutions in culture medium for each experiment.[6] |
In Vitro Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
| Step | Procedure |
| 1. Cell Seeding | Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. |
| 2. Compound Treatment | Prepare serial dilutions of this compound in culture medium from a fresh DMSO stock. The final DMSO concentration should be consistent across all wells, including the vehicle control. |
| 3. Incubation | Treat cells with various concentrations of this compound for the desired duration (e.g., 4, 24, or 48 hours). |
| 4. Viability Assessment | Measure cell viability using a suitable assay, such as MTT, XTT, or a trypan blue exclusion assay. |
Quantitative Data Summary
The following table summarizes key quantitative data from various studies. Note that optimal concentrations and incubation times are highly dependent on the cell line and experimental conditions.
| Parameter | Value | Context | Reference |
| IC50 | ~9 µM | Binding affinity to Bcl-2 in a cell-free assay. | [1] |
| Effective Concentration | 50 µM | Induced death in over 90% of HL-60 cells after 4 hours. | [1] |
| In Vivo Dosage | 400 nmol | Injected subcutaneously once weekly in a mouse model. | [6] |
| Pre-incubation Time | 2 hours | Pre-incubation with this compound before treatment with etoposide. | [6] |
Signaling Pathways and Workflows
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound in inducing apoptosis. This compound inhibits the anti-apoptotic proteins Bcl-2 and Bcl-XL, leading to the activation of pro-apoptotic proteins and subsequent cell death.
Caption: Proposed mechanism of this compound inducing apoptosis via Bcl-2 inhibition.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps in evaluating the effectiveness of this compound in a cell-based assay.
Caption: A typical experimental workflow for evaluating this compound in vitro.
Troubleshooting Logic Flow
This diagram provides a logical flow for troubleshooting inconsistent results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound | Bcl-2 inhibitor | CAS 65673-63-4 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. The Bcl-2 Antagonist this compound Forms a Fluorescent Albumin Complex that Can Be Mistaken for Several Oxidized ROS Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound potentiates apoptosis in B-cell cancer cells sensitive to a peptide disrupting IP 3 receptor / Bcl-2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
sHA14-1 as a more stable alternative to Ha14-1 in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of sHA14-1 as a more stable alternative to this compound in long-term studies. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using sthis compound over this compound in our experiments?
A1: The principal advantage of sthis compound is its significantly greater stability compared to this compound.[1][2][3][4][5][6][7] this compound is known to be highly unstable in cell culture media, with a half-life of approximately 15 minutes.[3] This rapid decomposition can lead to inconsistent results in long-term studies and generates reactive oxygen species (ROS), which can introduce confounding variables into your experiments.[1][3] sthis compound was specifically synthesized as a stable analog that does not produce ROS, ensuring more reliable and reproducible data over extended experimental periods.[1][2][6]
Q2: How do the mechanisms of action for sthis compound and this compound differ?
A2: Both compounds were designed as small-molecule antagonists of the anti-apoptotic Bcl-2 family of proteins.[1][2][4][5][8][9][10][11] They function by binding to a surface pocket on Bcl-2, mimicking the BH3 domain, which prevents the sequestration of pro-apoptotic proteins like Bax and Bak, thereby promoting apoptosis.[2][9][11] However, research indicates that sthis compound possesses a dual mechanism of action. In addition to its effects on mitochondrial Bcl-2 proteins, sthis compound also targets the endoplasmic reticulum (ER) by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[3][12] This leads to ER stress and an increase in cytosolic calcium, contributing to its cytotoxic effects.[3][13]
Q3: We are observing unexpected levels of necrosis in our cell cultures treated with sthis compound. Is this a known effect?
A3: Yes, at higher concentrations (typically over 30 μM), sthis compound has been observed to induce a form of cell death that resembles secondary necrosis rather than pure apoptosis.[2][4] This is thought to be related to its multifaceted mechanism, including the induction of mitochondrial permeability transition and significant disruption of mitochondrial bioenergetics.[2] It is crucial to determine the optimal concentration range for your specific cell line to ensure you are observing the desired apoptotic effects.
Q4: Can sthis compound be used to overcome drug resistance in cancer cells?
A4: Yes, sthis compound has demonstrated the ability to bypass drug resistance, particularly in cancer cells that overexpress anti-apoptotic Bcl-2 and Bcl-XL proteins.[1][3][14] By directly targeting these survival proteins, sthis compound can re-sensitize resistant cells to other chemotherapeutic agents, making it a promising candidate for combination therapies.[1][3][15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in long-term (>24h) experiments with this compound. | This compound is highly unstable and degrades rapidly in culture media.[3][15] | Switch to the more stable analog, sthis compound, for long-term studies to ensure consistent compound exposure. |
| High levels of non-apoptotic cell death observed. | The concentration of sthis compound may be too high, leading to off-target effects and necrosis.[2][4] | Perform a dose-response curve to identify the optimal concentration that induces apoptosis with minimal necrosis in your specific cell line. |
| Variability in results between different cell lines. | The expression levels of Bcl-2 family proteins and the cellular reliance on mitochondrial vs. ER-mediated apoptosis can vary significantly. | Characterize the expression levels of key apoptotic and ER stress proteins (e.g., Bcl-2, Bcl-XL, SERCA) in your cell lines via Western blot to better interpret differential sensitivity. |
| Difficulty in interpreting the mechanism of cell death. | sthis compound has a dual mechanism involving both mitochondria and the ER.[3][12] | To dissect the pathways, consider using specific inhibitors. For example, use a pan-caspase inhibitor like Z-VAD-FMK to assess the caspase-dependence of the observed cell death.[3] To investigate the role of ER stress, monitor markers like ATF4 expression.[3] |
Quantitative Data Summary
Table 1: Comparative Activity of sthis compound
| Parameter | sthis compound | This compound | Notes |
| Half-life in culture medium | Stable | ~15 minutes[3] | sthis compound was designed for improved stability. |
| ROS Generation | No[1][2][6] | Yes[1][3] | Decomposition of this compound leads to ROS production. |
| IC50 for SERCA 1A Inhibition | 29.2 ± 4.9 μM[3] | Not reported | Demonstrates a direct effect of sthis compound on ER calcium pumps. |
| IC50 for SERCA 2B Inhibition | 23.5 ± 4.2 μM[3] | Not reported | |
| EC50 for ER Ca2+ Release | 4.1 μM[3] | Not reported | Measured in permeabilized NALM-6 cells. |
Table 2: Effect of sthis compound on Mitochondrial Bioenergetics in Isolated Mitochondria
| Cell Type | sthis compound Conc. | State 3 Respiration (nmol O2/min/mg) | State 4 Respiration (nmol O2/min/mg) | Respiratory Control Ratio |
| Neo (Control) | 0 nM | 215 ± 11 | 42 ± 4 | 5.11 |
| 25 nM | 193 ± 10 | 66 ± 5 | 2.92 | |
| Bcl-2 Overexpressing | 0 nM | 222 ± 10 | 43 ± 4 | 5.16 |
| 25 nM | 180 ± 8 | 53 ± 5 | 3.39 | |
| 50 nM | 154 ± 7 | 66 ± 7 | 2.33 | |
| Bcl-XL Overexpressing | 0 nM | 212 ± 10 | 39 ± 4 | 5.43 |
| 25 nM | 176 ± 8 | 54 ± 5 | 3.25 | |
| 50 nM | 124 ± 8 | 59 ± 9 | 2.10 | |
| Data adapted from a study on HeLa cells.[2] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Apoptosis by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
Treatment: Treat cells with varying concentrations of sthis compound (e.g., 0, 10, 20, 40, 80 μM) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 2: Western Blot for Bcl-2 and ER Stress Markers
-
Protein Extraction: Following treatment with sthis compound, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Dual signaling pathways of sthis compound inducing apoptosis.
Caption: General experimental workflow for evaluating sthis compound.
References
- 1. sHA 14-1, a stable and ROS-free antagonist against anti-apoptotic Bcl-2 proteins, bypasses drug resistances and synergizes cancer therapies in human leukemia cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Mechanisms of sHA 14-1 in Inducing Cell Death through Endoplasmic Reticulum and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. web-api.polscientific.com [web-api.polscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Bcl-2 inhibitor | CAS 65673-63-4 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 10. This compound, a small molecule Bcl-2 antagonist, induces apoptosis and modulates action of selected anticancer drugs in follicular lymphoma B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The small organic compound this compound prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual mechanisms of sHA 14-1 in inducing cell death through endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Ha14-1 and ABT-737 in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors, Ha14-1 and ABT-737, focusing on their efficacy in inducing apoptosis in leukemia cells. Both compounds target the Bcl-2 family of proteins, which are crucial regulators of programmed cell death and are often dysregulated in cancer.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role in the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, prevent cell death by sequestering pro-apoptotic proteins like Bax and Bak. In many hematological malignancies, the overexpression of these anti-apoptotic proteins is a key mechanism of survival and chemoresistance. This compound and ABT-737 are BH3 mimetics designed to inhibit the function of anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis in cancer cells.
Mechanism of Action
Both this compound and ABT-737 function by binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. This action displaces pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad, Puma), which can then activate the effector proteins Bax and Bak. Activated Bax and Bak oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[1][2]
However, their specificity and off-target effects may differ. ABT-737 is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, but has low affinity for Mcl-1 and A1.[3] Resistance to ABT-737 is often associated with high levels of Mcl-1.[1] this compound was one of the first non-peptidic small molecules identified to bind to the surface pocket of Bcl-2.[4][5] Some studies suggest that at higher concentrations, this compound may have off-target effects and induce necrosis in addition to apoptosis.[4]
Efficacy in Leukemia Cell Lines: A Comparative Analysis
Direct head-to-head comparative studies of this compound and ABT-737 in the same leukemia cell lines under identical experimental conditions are limited in the available literature. The following tables summarize the available quantitative data for each compound.
Table 1: Efficacy of ABT-737 in various leukemia cell lines.
| Cell Line | Leukemia Type | IC50 (µM) | Citation |
| HL-60 | Acute Promyelocytic Leukemia | ~0.05 - 0.59 | [6] |
| U937 | Histiocytic Lymphoma | ~0.80 | [6] |
| K562 | Chronic Myelogenous Leukemia | >10 | [7] |
| Jurkat | Acute T-cell Leukemia | Varies (sensitive) | [2] |
| Primary CLL cells | Chronic Lymphocytic Leukemia | Varies (sensitive) | [8] |
Table 2: Efficacy of this compound in various leukemia cell lines.
| Cell Line / Cell Type | Leukemia Type | Effective Concentration (µM) | Observations | Citation |
| Malignant hematopoietic cell lines | Various | 5 - 12.5 | Predominantly triggers apoptosis. | [4] |
| Acute leukemic blasts | Acute Leukemia | 25 | Induces extensive apoptosis. | [4] |
| Bcl-2-overexpressing leukemia/lymphoma cells | Various | Not specified | Most cytotoxic in cells with high Bcl-2 levels. | [4] |
| HL-60 | Acute Promyelocytic Leukemia | ~22 (for a derivative) | A derivative showed this IC50. | [9] |
Note: The lack of standardized IC50 values for this compound across a range of common leukemia cell lines makes a direct quantitative comparison with ABT-737 challenging. The provided data for this compound is more descriptive of effective concentration ranges for inducing apoptosis.
Synergistic Potential
Both this compound and ABT-737 have demonstrated synergistic effects when combined with other chemotherapeutic agents. For instance, low-concentration this compound enhances the cytotoxicity of cytarabine (B982) in Bcl-2-positive lymphoblastic leukemia cells.[4] Similarly, ABT-737 shows synergistic activity with daunorubicin (B1662515) in acute myeloid leukemia cell lines.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium.
-
Compound Treatment: Add varying concentrations of this compound or ABT-737 to the wells and incubate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound or ABT-737 for a specified time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting for Bcl-2 Family Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate.
Protocol:
-
Protein Extraction: Lyse treated and untreated leukemia cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Visualizations
Signaling Pathway of this compound and ABT-737 in Leukemia Cells
Caption: The Bcl-2 signaling pathway and points of intervention for this compound and ABT-737.
Experimental Workflow for Comparing Efficacy
Caption: A generalized workflow for the experimental comparison of this compound and ABT-737.
Conclusion
Both this compound and ABT-737 are valuable tools for targeting the Bcl-2-mediated anti-apoptotic pathway in leukemia cells. ABT-737 has been more extensively characterized with specific IC50 values reported for a range of leukemia cell lines, demonstrating its high potency. This compound also effectively induces apoptosis, particularly in cells with high Bcl-2 expression, although more comprehensive quantitative data on its cytotoxicity across various leukemia cell lines would be beneficial for a direct comparison. The choice between these inhibitors may depend on the specific genetic background of the leukemia, particularly the expression levels of different Bcl-2 family members like Mcl-1. Further head-to-head studies are warranted to delineate their comparative efficacy and potential for clinical translation in specific leukemia subtypes.
References
- 1. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL-2 dependence and ABT-737 sensitivity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL-2 inhibition with ABT-737 prolongs survival in an NRAS/BCL-2 mouse model of AML by targeting primitive LSK and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound selectively induces apoptosis in Bcl-2-overexpressing leukemia/lymphoma cells, and enhances cytarabine-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a small molecule inhibitor of Bcl-2, bypasses chemoresistance in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic growth inhibition in HL-60 cells by the combination of acyclic retinoid and vitamin K2 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanistic Divergence of BH3 Mimetics: A Comparative Guide to HA14-1 and Other Bcl-2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced mechanistic differences between various BH3 mimetics is paramount for advancing cancer therapy. This guide provides an objective comparison of HA14-1 with other notable BH3 mimetics, supported by experimental data, detailed protocols, and visual pathway representations to facilitate a deeper understanding of their distinct modes of action.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, making them a prime target for anti-cancer drug development. BH3 mimetics are a class of small molecules designed to mimic the function of pro-apoptotic BH3-only proteins, thereby inhibiting anti-apoptotic Bcl-2 family members and triggering programmed cell death in cancer cells. While the overarching goal is similar, significant mechanistic differences exist between these compounds, influencing their efficacy, specificity, and potential off-target effects. This guide focuses on elucidating the distinctions between the early-generation BH3 mimetic, this compound, and a selection of other prominent inhibitors.
On-Target Specificity and Binding Affinities
A key differentiator among BH3 mimetics lies in their binding profiles towards the various anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1. High-affinity and selective binding are desirable traits to maximize on-target efficacy and minimize off-target toxicities.
This compound was one of the first non-peptidic small molecules identified to bind to the surface pocket of Bcl-2[1]. However, its binding affinity is relatively modest compared to newer generation BH3 mimetics. In contrast, compounds like ABT-737 and its orally bioavailable successor, Venetoclax (B612062) (ABT-199), exhibit significantly higher affinities and varying specificities.
| Compound | Target(s) | Binding Affinity (Ki/IC50/EC50) | Citation(s) |
| This compound | Bcl-2 | IC50: ~9 μM (in competing with Flu-BakBH3) | [1] |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | EC50: 30.3 nM (Bcl-2), 78.7 nM (Bcl-xL), 197.8 nM (Bcl-w) | [2][3][4] |
| Venetoclax (ABT-199) | Bcl-2 | Ki: <0.01 nM | [5][6] |
| AT-101 (Gossypol) | Bcl-2, Bcl-xL, Mcl-1 | ED50: 1.9-2.4 μM (apoptosis induction) | [7][8] |
| Sabutoclax (B610644) | Bcl-2, Bcl-xL, Mcl-1, Bfl-1 | IC50: 0.32 μM (Bcl-2), 0.31 μM (Bcl-xL), 0.20 μM (Mcl-1), 0.62 μM (Bfl-1) | [9] |
Divergent Mechanisms of Action
Beyond target binding, the downstream cellular consequences induced by these compounds reveal further mechanistic disparities.
This compound: The pro-apoptotic activity of this compound is multifaceted. It has been shown to require the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria[9]. Interestingly, this compound-induced apoptosis can be caspase-independent in some contexts[9]. Furthermore, this compound has been observed to induce autophagy, a cellular self-degradation process, in addition to apoptosis[2][10]. A critical and distinguishing feature of this compound is its off-target effects on intracellular calcium (Ca2+) homeostasis. Studies have demonstrated that this compound, but not ABT-737, causes Ca2+ dysregulation by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), leading to Ca2+ release from the endoplasmic reticulum[11][12][13]. This disruption of calcium signaling represents a significant mechanistic departure from more specific BH3 mimetics.
ABT-737 and Venetoclax: These compounds are considered more "true" BH3 mimetics as their primary mechanism involves competitively binding to the BH3-binding groove of anti-apoptotic proteins, thereby liberating pro-apoptotic BH3-only proteins and effector proteins like Bax and Bak to initiate mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation[6][14]. Their action is largely dependent on the cellular levels of their target proteins and the presence of pro-apoptotic activators. Unlike this compound, ABT-737 does not significantly disrupt intracellular Ca2+ signaling, highlighting its greater specificity for the Bcl-2 family[11].
AT-101 and Sabutoclax: These agents are often categorized as pan-Bcl-2 inhibitors due to their broader activity against multiple anti-apoptotic family members, including Mcl-1[7][9]. Their mechanism, while generally involving the induction of apoptosis, can also be distinct from that of ABT-737. For instance, in platelets, AT-101 and sabutoclax-induced cell death appears to be caspase-independent, and this compound-induced death is calpain-dependent, contrasting with the caspase-dependent apoptosis triggered by ABT-737[3][15][16][17][18].
Cellular Efficacy and Cytotoxicity
The differential mechanisms of these BH3 mimetics translate to varying potencies and spectra of activity across different cancer cell lines.
| Compound | Cell Line | IC50/EC50 | Citation(s) |
| This compound | HL-60 (Leukemia) | ~50 μM (cell death) | [1] |
| IGROV1-R10 (Ovarian Carcinoma) | Induces massive cell death at 40 μM | [19] | |
| ABT-737 | HL-60 (Leukemia) | 50 nM | [2] |
| Multiple Myeloma Cell Lines | 5-15 μM | [20] | |
| Venetoclax (ABT-199) | OCI-AML2 (AML) | 1.1 nM | [21] |
| HL-60 (AML) | 4 nM | [21] | |
| MOLM-14 (AML) | 52.5 nM | [21] | |
| THP-1 (AML) | 1.1 μM | [21] | |
| T-ALL Blasts | 2600 nM | [15] | |
| B-ALL Blasts | 690 nM | [15] | |
| AT-101 | Jurkat T (Leukemia) | 1.9 μM | [7][8] |
| U937 (Leukemia) | 2.4 μM | [7][8] | |
| Sabutoclax | Prostate and Lung Cancer Cell Lines | 0.001-10 μM (cell growth inhibition) | [9] |
| Diffuse Large B-cell Lymphoma Cell Line | 0.01-1 μM (apoptosis induction) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of BH3 mimetics. Below are outlines of key experimental protocols.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively measures the binding affinity of a BH3 mimetic to a Bcl-2 family protein.
Principle: A small, fluorescently labeled BH3 peptide that binds to the target anti-apoptotic protein is used. In its unbound state, the peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger protein, its tumbling is slowed, leading to a high polarization signal. A competitive BH3 mimetic will displace the fluorescent peptide, causing a decrease in polarization.
Generalized Protocol:
-
Reagents: Purified recombinant anti-apoptotic Bcl-2 family protein (e.g., Bcl-2, Bcl-xL), a fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3), and the BH3 mimetic to be tested.
-
Assay Buffer: A suitable buffer, typically containing a non-ionic detergent to prevent non-specific binding.
-
Procedure:
-
In a microplate, combine a fixed concentration of the target protein and the fluorescent BH3 peptide.
-
Add serial dilutions of the BH3 mimetic.
-
Incubate at room temperature to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis: The IC50 value (the concentration of the mimetic that displaces 50% of the fluorescent peptide) is determined by plotting the polarization values against the logarithm of the inhibitor concentration. The Ki (inhibition constant) can then be calculated from the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay determines the cytotoxic effect of a BH3 mimetic on cancer cell lines.
Principle:
-
MTT Assay: Measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan is proportional to the number of viable cells.
-
CellTiter-Glo Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
Generalized Protocol (MTT):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the BH3 mimetic for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration.
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This assay directly assesses the ability of a BH3 mimetic to induce permeabilization of the mitochondrial outer membrane, a key event in the intrinsic apoptotic pathway.
Principle: MOMP leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. This can be measured in permeabilized cells or isolated mitochondria. Another method involves monitoring the loss of mitochondrial membrane potential (ΔΨm) using fluorescent dyes like JC-1 or TMRE.
Generalized Protocol (Cytochrome c Release):
-
Cell Treatment: Treat cells with the BH3 mimetic for the desired time.
-
Cell Permeabilization: Selectively permeabilize the plasma membrane using a mild detergent (e.g., digitonin), leaving the mitochondrial membranes intact.
-
Fractionation: Separate the cytosolic fraction from the mitochondrial fraction by centrifugation.
-
Western Blotting: Analyze the cytosolic fraction for the presence of cytochrome c by Western blotting. An increase in cytosolic cytochrome c indicates MOMP.
Visualizing the Mechanisms
To further clarify the mechanistic distinctions, the following diagrams illustrate the key signaling pathways and a generalized experimental workflow.
Caption: Simplified Bcl-2 signaling pathway and points of intervention for BH3 mimetics.
Caption: Generalized experimental workflow for the evaluation of BH3 mimetics.
References
- 1. Drug: Sabutoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
- 6. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 7. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Initiation of apoptosis and autophagy by the Bcl-2 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. gut.bmj.com [gut.bmj.com]
- 14. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 18. Comparison of putative BH3 mimetics AT-101, this compound, sabutoclax and TW-37 with ABT-737 in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effect of Ha14-1 on Bcl-2 Using Knockdown Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule Bcl-2 inhibitor, Ha14-1, with alternative Bcl-2 targeting strategies, focusing on the validation of its on-target effects using Bcl-2 knockdown models. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the signaling pathway and experimental workflow to aid researchers in their evaluation of Bcl-2 inhibitors.
Executive Summary
This compound is a small molecule antagonist of the anti-apoptotic proteins Bcl-2 and Bcl-xL. It is designed to bind to the surface pocket of Bcl-2, thereby inhibiting its function of sequestering pro-apoptotic proteins like Bax and Bak, leading to the induction of apoptosis. A critical method for validating the on-target effect of a targeted therapeutic like this compound is the use of gene knockdown models, such as siRNA or shRNA, to silence the expression of the intended target, in this case, Bcl-2. Seminal studies have demonstrated that the pro-apoptotic sensitizing effect of this compound is significantly diminished in cells where Bcl-2 has been knocked down, providing strong evidence for its on-target activity.
Data Presentation: Validating this compound's On-Target Effect
The on-target effect of this compound is most effectively demonstrated by comparing its activity in cancer cells with normal Bcl-2 expression versus those in which Bcl-2 has been knocked down.
Table 1: Effect of Bcl-2 Knockdown on this compound-Mediated Sensitization to Apoptosis
| Cell Line | Treatment | % Cell Death (Control siRNA) | % Cell Death (Bcl-2 siRNA) | Reference |
| Human Glioblastoma | Etoposide (50 µg/mL) | ~20% | ~55% | [1] |
| Human Glioblastoma | Etoposide (50 µg/mL) + this compound (20 µM) | ~60% | ~55% | [1] |
Data extracted and estimated from graphical representations in Manero et al., 2006.[1]
The data clearly indicates that while this compound significantly sensitizes control cells to etoposide-induced apoptosis, this sensitizing effect is abrogated when Bcl-2 expression is knocked down, suggesting that the effect of this compound is dependent on the presence of its target, Bcl-2.
Comparison with Alternative Bcl-2 Inhibitors
Several other small molecule inhibitors targeting the Bcl-2 family have been developed, each with distinct selectivity profiles and potential off-target effects.
Table 2: Comparative Overview of Bcl-2 Family Inhibitors
| Inhibitor | Target(s) | Key Characteristics | Potential Off-Target Effects/Limitations |
| This compound | Bcl-2, Bcl-xL | First-generation, non-peptidic Bcl-2 ligand. | Can induce apoptosis and autophagy. May have off-target effects on calcium signaling by inhibiting SERCA pumps.[2][3] |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | Potent BH3 mimetic, not orally bioavailable. | Thrombocytopenia due to Bcl-xL inhibition.[4] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Orally bioavailable derivative of ABT-737. | Dose-limiting thrombocytopenia.[5] |
| Venetoclax (ABT-199) | Bcl-2 | Highly selective for Bcl-2, sparing Bcl-xL. | Reduced risk of thrombocytopenia compared to dual inhibitors. Approved for clinical use in certain leukemias.[6] |
Mandatory Visualizations
Signaling Pathway of Bcl-2 in Apoptosis
The following diagram illustrates the central role of Bcl-2 in regulating the intrinsic apoptotic pathway and the mechanism of action of Bcl-2 inhibitors like this compound.
Caption: Bcl-2 signaling pathway and mechanism of this compound action.
Experimental Workflow for Validating this compound's On-Target Effect
This diagram outlines the key steps to validate the on-target effect of this compound using a Bcl-2 knockdown model.
Caption: Experimental workflow for validating this compound's on-target effect.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of Bcl-2
This protocol outlines the transient knockdown of Bcl-2 in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Bcl-2 specific siRNA and non-targeting control siRNA (20 µM stock)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western Blot or qPCR analysis
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation (per well):
-
In tube A, dilute 5 µL of transfection reagent into 125 µL of serum-free medium. Incubate for 5 minutes at room temperature.
-
In tube B, dilute 1.5 µL of 20 µM siRNA (final concentration 50 nM) into 125 µL of serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 250 µL siRNA-lipid complex dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Validation of Knockdown:
-
Western Blot: Lyse a subset of cells and determine Bcl-2 protein levels. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
qPCR: Extract total RNA, perform reverse transcription, and quantify Bcl-2 mRNA levels relative to a housekeeping gene.
-
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic cells using flow cytometry.
Materials:
-
Transfected and treated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Collect both adherent and floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Conclusion
The use of Bcl-2 knockdown models provides a robust and specific method for validating the on-target activity of Bcl-2 inhibitors like this compound. The abrogation of this compound's sensitizing effect in the absence of its target protein confirms its mechanism of action. When selecting a Bcl-2 inhibitor for research or therapeutic development, it is crucial to consider not only its on-target potency but also its selectivity profile and potential off-target effects. Newer generation inhibitors, such as Venetoclax, offer improved selectivity for Bcl-2 over other family members, which can translate to a better safety profile. This guide provides the foundational information and experimental framework for researchers to critically evaluate and compare different Bcl-2 targeting strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Venetoclax: A First-in-Class Oral BCL-2 Inhibitor for the Management of Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ha14-1 and AT-101 in Caspase-Dependent Apoptosis Induction
For researchers and professionals in drug development, understanding the nuances of apoptotic pathways and the agents that modulate them is paramount. This guide provides a detailed, objective comparison of two small molecule inhibitors of the Bcl-2 family of anti-apoptotic proteins: Ha14-1 and AT-101 (also known as Gossypol). Both compounds are recognized for their ability to induce apoptosis in cancer cells, primarily through the intrinsic, caspase-dependent pathway.
Mechanism of Action: A Tale of Two Bcl-2 Inhibitors
Both this compound and AT-101 function as BH3 mimetics, molecules that bind to the BH3 groove of anti-apoptotic Bcl-2 family proteins, thereby neutralizing their pro-survival function. This action liberates pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
This compound is a small organic compound identified through structure-based design to bind to a surface pocket on Bcl-2[1]. Its binding to Bcl-2 prevents the sequestration of pro-apoptotic proteins like Bax, allowing them to translocate to the mitochondria and initiate apoptosis[1][2]. While primarily targeting Bcl-2, this compound has also been shown to antagonize Bcl-xL[3]. Some studies suggest that this compound can also induce apoptosis through caspase-independent mechanisms, and its effects can be enhanced by other agents that target mitochondrial function[1]. Furthermore, this compound has been shown to induce autophagy in addition to apoptosis[3][4].
AT-101 , the R-(-)-enantiomer of gossypol, is a natural product derived from cottonseed. It acts as a pan-Bcl-2 inhibitor, binding to multiple anti-apoptotic Bcl-2 family members including Bcl-2, Bcl-xL, and Mcl-1[5]. By inhibiting these proteins, AT-101 promotes the activation of the intrinsic apoptotic pathway, leading to mitochondrial membrane depolarization and caspase activation[6]. Specifically, AT-101 has been shown to activate caspase-9 and caspase-3[7][8][9].
Quantitative Comparison of Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and AT-101 in various cancer cell lines. It is important to note that direct comparisons are most valid when conducted within the same study and cell line.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HL-60 | Acute Promyelocytic Leukemia | ~10 | [10] |
| HeLa | Cervical Cancer | ~30 | [11] | |
| MDA-MB-231 | Breast Cancer | ~10 | [12] | |
| MCF-7 | Breast Cancer | ~10 | [12] | |
| AT-101 | Multiple Myeloma Cell Lines | Multiple Myeloma | 2.5 - 7.5 | [6] |
| DU-145 | Prostate Cancer | ~5-10 | [9] | |
| Primary CLL cells | Chronic Lymphocytic Leukemia | ~2 | [5] | |
| KG1α and Kasumi-1 (CD34+CD38-) | Acute Myeloid Leukemia | EC50: 2.45-76.00 | [10] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a typical experimental workflow for evaluating these compounds, the following diagrams are provided.
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Signaling pathway of AT-101 induced apoptosis.
Caption: General experimental workflow for comparison.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the apoptotic effects of this compound and AT-101.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or AT-101 (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot Analysis for Apoptotic Markers
-
Cell Lysis: After treatment with this compound or AT-101, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Treatment: Seed and treat cells with this compound or AT-101 in a 96-well plate as described for the viability assay.
-
Reagent Preparation: Prepare the caspase-3/7 assay buffer and substrate solution according to the manufacturer's instructions.
-
Cell Lysis and Substrate Addition: Add the caspase-3/7 reagent, which includes a cell-permeable substrate (e.g., DEVD-AMC), directly to the wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.
-
Data Analysis: Quantify the fold increase in caspase activity relative to the untreated control.
Conclusion
Both this compound and AT-101 are potent inducers of caspase-dependent apoptosis through the inhibition of anti-apoptotic Bcl-2 family proteins. While they share a common mechanistic framework, key differences exist. AT-101 exhibits a broader inhibitory profile against multiple Bcl-2 family members, which may offer advantages in cancers where resistance is mediated by the upregulation of Mcl-1 or Bcl-xL. Conversely, the more targeted action of this compound on Bcl-2 might provide a more specific therapeutic window in certain contexts. The conflicting reports on the caspase-dependency of this compound warrant further investigation to fully elucidate its mechanism. The choice between these compounds for further research and development will likely depend on the specific cancer type and its Bcl-2 family expression profile. The provided experimental protocols offer a robust framework for conducting such comparative studies.
References
- 1. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 4. mpbio.com [mpbio.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. This compound potentiates apoptosis in B-cell cancer cells sensitive to a peptide disrupting IP 3 receptor / Bcl-2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Ha14-1 and Sabutoclax in Platelet Apoptosis
An Objective Guide for Researchers and Drug Development Professionals
The intrinsic apoptosis pathway plays a crucial role in regulating the lifespan of platelets. This pathway can be initiated by BH3 mimetic drugs that inhibit the pro-survival Bcl-2 family of proteins. While several small molecules are reported to act as BH3 mimetics, their effects on platelets can vary significantly. This guide provides a comparative analysis of two such compounds, Ha14-1 and sabutoclax (B610644), focusing on their roles in platelet apoptosis and highlighting key differences in their mechanisms of action. The data presented here is primarily based on a study that compared these putative BH3 mimetics with the well-established BH3 mimetic, ABT-737.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings on the effects of this compound and sabutoclax on platelet apoptosis markers compared to the established BH3 mimetic ABT-737.
| Parameter | This compound | Sabutoclax | ABT-737 (Reference) | Source |
| Phosphatidylserine (B164497) (PS) Exposure | Triggers PS exposure | Triggers PS exposure | Triggers PS exposure in a concentration-dependent manner | [1] |
| Caspase Dependency | Caspase-independent | Caspase-independent | Caspase-dependent | [1][2][3] |
| Calpain Dependency | Calpain-dependent | Not explicitly stated, but distinct from ABT-737 | Calpain-dependent for calcein (B42510) loss | [1][2] |
| Cytosolic Ca2+ Signaling | Triggers a slow and steady increase | Induces changes, but less consistent | Induces a biphasic increase | [1][4] |
| Plasma Membrane Integrity (Calcein Leakage) | Minimal calcein loss (2.8 ± 1.2%) | Significant calcein loss (41.3 ± 14.6%) | Induces calcein loss | [1] |
| Time Course of PS Exposure | More rapid than ABT-737 (61.6 ± 4.4% platelets AnV+ after 60 minutes) | Less consistent, with variable time course | Slower induction (37.9 ± 6.0% platelets AnV+ by 90 minutes) | [1] |
Mechanism of Action: Divergence from a True BH3 Mimetic Profile
While both this compound and sabutoclax were investigated as potential BH3 mimetics, their actions in platelets suggest a departure from the classical intrinsic apoptosis pathway initiated by compounds like ABT-737.[1][2]
This compound: This small molecule, identified based on the structure of Bcl-2, has been shown to interact with Bcl-2 and inhibit its anti-apoptotic function.[5][6] In platelets, this compound induces phosphatidylserine (PS) exposure, a marker of apoptosis, in a caspase-independent but calpain-dependent manner.[2] Furthermore, it has been reported to cause dysregulation of intracellular calcium signaling by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[4][7] This suggests that its effects on platelets may be mediated by mechanisms other than or in addition to direct Bcl-2 inhibition. Some studies suggest that this compound's pro-apoptotic effect requires Bax translocation.
Sabutoclax: Sabutoclax has also been found to induce PS exposure in platelets independently of caspases.[1][2] Studies in other cell types indicate that sabutoclax can induce mitochondrial fragmentation and cell death that is independent of Bak/Bax, possibly through direct mitochondrial damage.[1][3] This points towards a mechanism that is distinct from the canonical Bak/Bax-dependent apoptosis typically induced by BH3 mimetics.
In contrast, the well-characterized BH3 mimetic ABT-737 triggers platelet apoptosis through a caspase-dependent pathway that relies on the pro-apoptotic proteins Bak and Bax.[1][3] The significant differences in caspase dependency and other cellular responses strongly suggest that this compound and sabutoclax do not function as true BH3 mimetics in platelets and may induce a form of platelet death distinct from apoptosis.[1][2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
1. Platelet Preparation:
-
Venous blood is collected from healthy donors into citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 150 x g) for 20 minutes.
-
Washed platelets are then prepared by centrifuging the PRP at a higher speed (e.g., 1000 x g) for 10 minutes and resuspending the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
2. Phosphatidylserine (PS) Exposure Assay (Flow Cytometry):
-
Washed platelets are incubated with this compound, sabutoclax, or a control vehicle at 37°C for a specified time.
-
Platelets are then stained with Annexin V-FITC (or another fluorescent conjugate) and a platelet-specific antibody (e.g., anti-CD41a).
-
The percentage of Annexin V-positive platelets is quantified using a flow cytometer. This method identifies platelets that have externalized PS, a key feature of apoptosis.
3. Caspase and Calpain Dependency Assay:
-
To determine the role of caspases and calpains, platelets are pre-incubated with a pan-caspase inhibitor (e.g., Q-VD-OPh) or a calpain inhibitor (e.g., calpeptin) before the addition of this compound or sabutoclax.
-
The PS exposure assay is then performed as described above. A reduction in PS exposure in the presence of the inhibitor indicates dependency on that particular protease.
4. Cytosolic Ca2+ Measurement:
-
Washed platelets are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Cal-520.
-
The loaded platelets are then stimulated with this compound or sabutoclax, and the changes in intracellular calcium concentration are monitored over time using a fluorometer or a fluorescence microscope.
5. Plasma Membrane Integrity Assay (Calcein Leakage):
-
Platelets are loaded with calcein-AM, a fluorescent dye that is retained in cells with intact plasma membranes.
-
After incubation with the test compounds, the fluorescence of the platelet suspension is measured. A decrease in fluorescence indicates calcein leakage and loss of plasma membrane integrity. This can also be assessed by flow cytometry.
Visualizations
Signaling Pathway Diagram
Caption: Comparative signaling pathways of this compound, Sabutoclax, and ABT-737 in platelets.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing this compound and Sabutoclax effects on platelets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparison of putative BH3 mimetics AT-101, this compound, sabutoclax and TW-37 with ABT-737 in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. This compound, but not the BH3 mimetic ABT-737, causes Ca2+ dysregulation in platelets and human cell lines | Haematologica [haematologica.org]
- 5. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a small molecule Bcl-2 antagonist, induces apoptosis and modulates action of selected anticancer drugs in follicular lymphoma B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Specificity of Ha14-1: A Comparative Guide for Bcl-2 Family Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding specificity of the small molecule inhibitor Ha14-1 for the anti-apoptotic protein Bcl-2 over other members of the Bcl-2 family. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and application of this compound in apoptosis research.
This compound was one of the first non-peptidic small molecules identified through structure-based design to target the surface pocket of Bcl-2, a key regulator of apoptosis.[1][2] Its ability to induce apoptosis in tumor cells has positioned it as a valuable tool in cancer research. However, a critical aspect for its therapeutic potential and its utility as a chemical probe is its selectivity for Bcl-2 compared to other closely related anti-apoptotic proteins such as Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1. This guide consolidates available data to clarify the specificity profile of this compound.
Comparative Analysis of this compound Binding Affinity
To quantitatively assess the specificity of this compound, data from competitive binding assays, primarily fluorescence polarization assays, have been compiled. These assays measure the ability of this compound to displace a fluorescently labeled BH3 domain peptide from the binding groove of various Bcl-2 family proteins. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify the binding affinity.
| Bcl-2 Family Member | IC50 (µM) | Ki (µM) | Evidence of Interaction |
| Bcl-2 | ~9 | ~9 | Direct binding and inhibition confirmed[1][2] |
| Bcl-xL | >100 | Not Reported | Conflicting reports exist; some studies suggest it is a dual Bcl-2/Bcl-xL antagonist, while others report no significant binding at concentrations effective against Bcl-2.[3] One study showed that the sensitizing effect of this compound is lost with Bcl-2 knockdown but not Bcl-xL knockdown, suggesting specificity for Bcl-2.[3] |
| Mcl-1 | Not Reported | Not Reported | Generally considered not to be a primary target. Some studies suggest that Mcl-1 levels can influence cellular response to this compound, implying an indirect role.[4] |
| Bcl-w | Not Reported | Not Reported | No significant binding data available. |
| Bfl-1/A1 | Not Reported | Not Reported | No significant binding data available. |
Note: The available data strongly indicates that this compound is most potent against Bcl-2. The conflicting reports regarding Bcl-xL may stem from different experimental conditions or the use of this compound analogs in some studies. Further direct comparative studies are needed to definitively determine the binding affinities for all Bcl-2 family members.
Experimental Methodologies
The primary method used to determine the binding affinity of this compound for Bcl-2 family proteins is the Fluorescence Polarization (FP) Competition Assay .
Principle of the Fluorescence Polarization Assay
This assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to a larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization. In a competition assay, an unlabeled compound (like this compound) is introduced to compete with the fluorescent tracer for binding to the protein. A decrease in fluorescence polarization indicates that the unlabeled compound is displacing the tracer, and the extent of this decrease is proportional to the binding affinity of the competitor.
Detailed Protocol for Fluorescence Polarization Competition Assay
1. Reagents and Materials:
- Purified recombinant human Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1 proteins (C-terminally truncated to remove transmembrane domain).
- Fluorescently labeled BH3 peptide (e.g., FITC-labeled Bak BH3 peptide).
- This compound compound.
- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Tween-20.
- Black, low-volume 384-well microplates.
- A microplate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
- Step 1: Determine the optimal concentration of the fluorescent tracer.
- Perform a saturation binding experiment by titrating the fluorescent BH3 peptide against a fixed concentration of each Bcl-2 family protein to determine the Kd (dissociation constant).
- For the competition assay, use a concentration of the fluorescent tracer that is at or below its Kd to ensure sensitive detection of competition.
- Step 2: Prepare the reaction mixtures.
- In the wells of the 384-well plate, add a fixed concentration of the respective Bcl-2 family protein and the fluorescent BH3 peptide in the assay buffer.
- Step 3: Add the competitor (this compound).
- Prepare a serial dilution of this compound in the assay buffer.
- Add the different concentrations of this compound to the wells containing the protein and tracer mixture. Include control wells with no this compound (maximum polarization) and wells with only the fluorescent tracer (minimum polarization).
- Step 4: Incubate.
- Incubate the plate at room temperature for 30-60 minutes in the dark to allow the binding reaction to reach equilibrium.
- Step 5: Measure Fluorescence Polarization.
- Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
- Step 6: Data Analysis.
- Plot the fluorescence polarization values against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.
- The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent tracer.
Visualizing the Bcl-2 Family and this compound Interaction
The following diagrams illustrate the central role of the Bcl-2 protein family in regulating apoptosis and the mechanism of action of this compound.
Caption: The Bcl-2 family protein interactions regulating apoptosis.
References
Unveiling the Apoptotic Power of Ha14-1: A Cross-Validation Guide for Researchers
For Immediate Release
A comprehensive analysis of the small molecule Bcl-2 inhibitor, Ha14-1, confirms its potent apoptotic effects across a range of cancer cell lines. This guide provides a comparative overview of data obtained from multiple, distinct apoptosis assays, offering researchers, scientists, and drug development professionals a critical resource for evaluating and reproducing the pro-apoptotic efficacy of this compound. The presented data, methodologies, and pathway visualizations aim to facilitate a deeper understanding of this compound's mechanism of action and its validation through various experimental approaches.
Quantitative Analysis of this compound-Induced Apoptosis
To provide a clear comparison of this compound's apoptotic effects, the following table summarizes quantitative data from key apoptosis assays performed on various cancer cell lines. This data highlights the consistent induction of apoptosis by this compound, as measured by different cellular and biochemical endpoints.
| Cell Line | Assay | This compound Concentration | Key Finding | Reference |
| SudHL-4 (B-cell lymphoma) | MTT Assay | 10 µM | IC50 of 10 µM | [1] |
| SudHL-4 (B-cell lymphoma) | Caspase-3 Activation | 10 µM | 2.6-fold increase after 6h | [1] |
| SudHL-4 (B-cell lymphoma) | Caspase-3 Activation | 10 µM | 4.5-fold increase after 24h | [1] |
| OCI-LY-1 (B-cell lymphoma) | Annexin V/7-AAD | 5 µM | Increased percentage of early and late apoptotic cells | [2][3] |
| SU-DHL-4 (B-cell lymphoma) | Annexin V/7-AAD | 10 µM | Potentiation of BIRD-2-induced apoptosis | [2] |
| HeLa (Cervical Cancer) | Annexin V-FITC | >30 µM | Induction of apoptosis and secondary necrosis | [4] |
| HeLa (Cervical Cancer) | Caspase-3 Activation | >30 µM | Correlation between caspase-3 activation and decreased mitochondrial membrane potential | [4] |
| Malignant Hematopoietic Cell Lines | General Apoptosis Assays | 5-12.5 µM | Predominantly triggered apoptosis | [5] |
| Jurkat (T-cell leukemia) | Annexin V-FITC/PI | Not Specified | Induction of apoptosis | [6][7][8] |
| HL-60 (Promyelocytic Leukemia) | General Apoptosis Assays | Not Specified | Induction of apoptosis | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 1 µM to 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the drug concentration.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Fix the this compound-treated and control cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP).
-
Detection: If using an indirect method (e.g., Br-dUTP), incubate with a labeled antibody against the incorporated nucleotide.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit fluorescence, indicating DNA fragmentation.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
-
Cell Lysis: Lyse this compound-treated and control cells to release intracellular contents.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase Reaction: Incubate the cell lysate with a specific caspase substrate conjugated to a colorimetric (pNA) or fluorometric (AMC) reporter molecule.
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved reporter molecule using a microplate reader.
-
Data Analysis: Calculate the fold-change in caspase activity in the this compound-treated samples relative to the untreated controls.
Visualizing the Apoptotic Pathway and Experimental Workflow
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for cross-validating this compound's apoptotic effects.
References
- 1. Apoptosis of t(14;18)-positive lymphoma cells by a Bcl-2 interacting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound potentiates apoptosis in B-cell cancer cells sensitive to a peptide disrupting IP 3 receptor / Bcl-2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijdb.ehu.eus [ijdb.ehu.eus]
- 4. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound selectively induces apoptosis in Bcl-2-overexpressing leukemia/lymphoma cells, and enhances cytarabine-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hirsutanol A inhibits T-acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53-dependent induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen [frontiersin.org]
- 8. Apoptosis induced in Jurkat cells by several agents is preceded by intracellular acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Apoptosis in HL-60 Human Promyelocytic Leukemia Cells by Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Apoptosis: A Comparative Guide to Ha14-1 and Doxorubicin Combination Therapy
For Immediate Release
A deep dive into the synergistic interplay between the Bcl-2 inhibitor Ha14-1 and the widely-used chemotherapeutic agent doxorubicin (B1662922) reveals a promising strategy for enhancing anti-cancer efficacy, particularly in B-cell malignancies. This guide provides a comprehensive analysis of their combined effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The combination of this compound, a small molecule antagonist of the anti-apoptotic protein Bcl-2, with the conventional chemotherapy drug doxorubicin has demonstrated a significant synergistic effect in inducing cancer cell death. Research indicates that this compound enhances the cytotoxic and apoptotic effects of doxorubicin, offering a potential avenue to overcome drug resistance and improve therapeutic outcomes in cancers that overexpress Bcl-2, such as follicular lymphoma.[1]
Quantitative Analysis of Synergistic Effects
The synergy between this compound and doxorubicin can be quantified through various in vitro assays. The following tables summarize the expected experimental data from studies evaluating this drug combination.
Table 1: Cell Viability (IC50) Data
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| Follicular Lymphoma B cells | This compound | Data not available | Data not available |
| Doxorubicin | Data not available | ||
| This compound + Doxorubicin | Data not available | < 1 (Synergistic) |
Note: Specific IC50 values for the combination in follicular lymphoma cells were not available in the public domain at the time of this publication. A Combination Index (CI) value less than 1 indicates a synergistic interaction.
Table 2: Apoptosis Induction
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| Follicular Lymphoma B cells | Control | Data not available |
| This compound | Data not available | |
| Doxorubicin | Data not available | |
| This compound + Doxorubicin | Significantly Increased |
Note: While specific percentages are not publicly available, studies confirm a significant increase in apoptosis with the combination treatment compared to individual agents.[1]
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Follicular Lymphoma B cells | Control | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | |
| Doxorubicin | Data not available | Data not available | Arrest | |
| This compound + Doxorubicin | Data not available | Data not available | Enhanced Arrest |
Note: Doxorubicin is known to induce G2/M cell cycle arrest. The combination with this compound is expected to enhance this effect, preventing cancer cell proliferation.
Table 4: Regulation of Bcl-2 Family Proteins
| Cell Line | Treatment | Bcl-2 Expression Level | Bax Expression Level |
| Follicular Lymphoma B cells | Control | High | Normal |
| This compound | Inhibited | Unchanged/Increased | |
| Doxorubicin | No direct effect | Increased | |
| This compound + Doxorubicin | Inhibited | Significantly Increased |
Note: this compound directly inhibits Bcl-2. Doxorubicin can upregulate the pro-apoptotic protein Bax. The combination is expected to shift the balance towards apoptosis by simultaneously inhibiting the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin, alone and in combination.
-
Methodology:
-
Seed follicular lymphoma B cells in 96-well plates.
-
Treat cells with varying concentrations of this compound, doxorubicin, or a combination of both for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals using a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values. The synergistic effect is quantified by calculating the Combination Index (CI), where CI < 1 indicates synergy.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Methodology:
-
Treat follicular lymphoma B cells with this compound, doxorubicin, or the combination for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the drug combination on cell cycle progression.
-
Methodology:
-
Treat follicular lymphoma B cells with this compound, doxorubicin, or the combination.
-
Harvest, wash, and fix the cells in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
-
4. Western Blot Analysis
-
Objective: To assess the expression levels of key apoptosis-regulating proteins, such as Bcl-2 and Bax.
-
Methodology:
-
Treat follicular lymphoma B cells with this compound, doxorubicin, or the combination.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.[2]
-
Visualizing the Synergistic Action
Signaling Pathway of this compound and Doxorubicin Synergy
Caption: Proposed signaling pathway for the synergistic apoptotic effect of this compound and doxorubicin.
Experimental Workflow for Evaluating Synergy
Caption: Experimental workflow for assessing the synergistic effects of this compound and doxorubicin.
Logical Relationship of Findings
Caption: Logical flow from molecular actions to the overall synergistic outcome.
References
A Comparative Guide to the Efficacy of Ha14-1 and its Derivatives: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the Bcl-2 inhibitor Ha14-1 and its derivatives. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to be a valuable resource for researchers in the field of cancer biology and drug development.
Introduction to this compound
This compound is a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] It was one of the first non-peptidic ligands identified to bind to a surface pocket on Bcl-2, thereby inhibiting its function and promoting apoptosis in tumor cells.[1] The overexpression of Bcl-2 is a common feature in many cancers, contributing to therapeutic resistance. This compound and its analogs represent a promising strategy to overcome this resistance by directly targeting the core apoptotic machinery.
Comparative Efficacy Data
A significant challenge with the parent compound, this compound, is its limited stability under physiological conditions, with a reported half-life of approximately 15 minutes in cell culture medium.[2] This instability has prompted the development of more stable analogs, such as sthis compound.
In Vitro Efficacy
The following table summarizes the available comparative data on the in vitro efficacy of this compound and its more stable derivative, sthis compound.
| Compound | Target | Assay | Result | Reference |
| This compound | Bcl-2/Bcl-xL | Peptide Displacement | Disrupts Bak BH3 peptide binding to Bcl-2 and Bcl-xL | [3] |
| Various Cancer Cell Lines | Cytotoxicity (MTT Assay) | Induces cell death in a dose-dependent manner. For example, 10 μM this compound reduced viability by 22% in MCF-7 and 15% in MDA-MB-231 cells. | [4] | |
| sthis compound | Bcl-2/Bcl-xL | Peptide Displacement | Increased potency in disrupting Bak peptide binding to Bcl-2 and Bcl-xL compared to this compound. | [3] |
| Jurkat Cells | Cytotoxicity | Displays similar in vitro cytotoxicity to this compound. | [3] | |
| HeLa Cells | Cell Viability | Induces cell death in a concentration-dependent manner, with an IC50 value of 42 μM. | [5] |
In Vivo Efficacy
In vivo studies with this compound have shown limited efficacy when used as a single agent. For instance, in a xenograft model using human glioblastoma cells, this compound treatment alone did not significantly affect tumor growth.[3] However, when combined with other chemotherapeutic agents, this compound has been shown to enhance their anti-tumor effects.[3]
Data on the in vivo efficacy of a series of this compound derivatives is currently limited in publicly accessible literature, preventing a detailed comparative analysis.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Caption: Mechanism of Action of this compound and its Derivatives.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: General Workflow for an In Vivo Xenograft Mouse Model.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or its derivatives in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include vehicle-only controls.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates in the dark for at least 2 hours at room temperature, ensuring complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of compounds in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old.[6]
-
Human cancer cells for implantation.
-
Sterile PBS and cell culture medium.
-
Matrigel (optional, can enhance tumor take rate).
-
This compound or its derivatives formulated for in vivo administration.
-
Calipers for tumor measurement.
-
Anesthetic.
Procedure:
-
Cell Preparation: Culture the desired human cancer cells under sterile conditions. On the day of injection, harvest the cells, wash them with sterile PBS, and resuspend them in PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 x 10^6 cells per injection).[6]
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[7] Monitor the tumor volume regularly (e.g., twice a week) by measuring the length and width with calipers. Tumor volume can be calculated using the formula: (Width² x Length) / 2.[6]
-
Treatment: Once the tumors have reached the desired size, randomize the mice into treatment and control groups. Administer this compound or its derivatives via the chosen route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule. The control group should receive the vehicle alone.[7]
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study to assess efficacy and potential toxicity.[7]
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and, if desired, process them for further analysis (e.g., histology, western blotting).[7]
Conclusion
This compound and its derivatives, such as the more stable analog sthis compound, hold promise as anticancer agents by targeting the Bcl-2-mediated anti-apoptotic pathway. The available data suggests that structural modifications can improve the stability and binding affinity of these compounds. However, a comprehensive and publicly available dataset directly comparing the in vitro and in vivo efficacy of a broad series of this compound derivatives is currently lacking. Further research, including systematic structure-activity relationship studies and comparative preclinical evaluations, is necessary to identify the most potent and drug-like this compound derivatives for potential clinical development. The protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing this important area of cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sHA 14-1, a stable and ROS-free antagonist against anti-apoptotic Bcl-2 proteins, bypasses drug resistances and synergizes cancer therapies in human leukemia cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 5. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Ha14-1: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the Bcl-2 inhibitor Ha14-1, ensuring laboratory safety and regulatory compliance.
Researchers, scientists, and drug development professionals utilizing the Bcl-2 inhibitor this compound must adhere to strict disposal procedures to mitigate potential environmental and health risks. As a brominated organic compound, this compound is classified as hazardous waste and requires specialized disposal methods. This guide provides essential, step-by-step information for the proper management of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including the preparation of waste, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
This compound Waste Segregation and Collection
Proper segregation of this compound waste is critical to prevent dangerous chemical reactions and to ensure compliant disposal. All waste streams containing this compound must be collected separately from non-hazardous and non-halogenated organic waste.
Table 1: this compound Waste Categorization and Collection
| Waste Type | Description | Collection Container |
| Solid Waste | Contaminated lab supplies such as gloves, pipette tips, vials, and filter paper. | Designated, clearly labeled "Halogenated Organic Solid Waste" container. |
| Aqueous Waste | Solutions containing dissolved this compound. | Designated, clearly labeled "Halogenated Organic Aqueous Waste" container. |
| Organic Solvent Waste | Solutions of this compound in organic solvents (e.g., DMSO, ethanol). | Designated, clearly labeled "Halogenated Organic Solvent Waste" container. |
| Unused/Expired this compound | Pure, unused, or expired this compound powder. | Remain in the original, tightly sealed container and labeled as "Hazardous Waste." |
Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound waste from the point of generation to final collection.
Caption: Logical workflow for the safe disposal of this compound waste.
Detailed Disposal Protocols
1. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "2-Amino-6-bromo-α-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester (this compound)," should be written on the label.
-
Indicate the major components and their approximate percentages if it is a mixed waste stream.
-
Ensure the container is dated from the first day of waste accumulation.
2. Storage of Waste:
-
Store all this compound waste containers in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and away from drains or sources of ignition.
-
Ensure all waste containers are tightly sealed to prevent leakage or evaporation.
3. Arranging for Disposal:
-
Once a waste container is full, or within the time limits specified by your institution's Environmental Health & Safety (EH&S) department, arrange for a hazardous waste pickup.
-
Do not dispose of any this compound waste down the sink or in the regular trash.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, use a chemical spill kit to absorb the material.
-
Place all contaminated cleanup materials into a designated "Halogenated Organic Solid Waste" container.
-
For large spills, evacuate the area and contact your institution's EH&S for emergency response.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
Safeguarding Research: A Comprehensive Guide to Handling Ha14-1
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ha14-1, a potent Bcl-2 inhibitor used in apoptosis research. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a small molecule, non-peptidic ligand of the Bcl-2 protein, utilized in laboratory settings to induce programmed cell death, or apoptosis.[1] While a valuable tool in cancer research, its cytotoxic nature necessitates stringent handling protocols. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks associated with its use.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Due to its classification as a potentially hazardous compound, a comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment, which should be donned before any handling activities and disposed of or decontaminated as specified.
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately if contaminated, and both pairs should be replaced every two hours or as needed. |
| Body Protection | Disposable Gown | A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. Gowns should be changed immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against accidental splashes of this compound solutions. |
| Respiratory Protection | Fume Hood | All handling of powdered this compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of aerosols. |
Operational Plan: From Receipt to Experimentation
A meticulous, step-by-step approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (lab coat, single pair of nitrile gloves, and safety glasses) before opening the shipping container in a designated area.
-
Verify the container label matches the order information.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled as containing a cytotoxic compound.
Preparation of Solutions:
This compound is typically dissolved in solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) for experimental use.
-
Work in a Fume Hood: All procedures involving the handling of powdered this compound or the preparation of stock solutions must be performed within a certified chemical fume hood.
-
Don Full PPE: Wear double nitrile gloves, a disposable gown, and safety goggles.
-
Weighing: Carefully weigh the required amount of this compound powder using a tared weigh boat. Minimize the creation of dust.
-
Dissolving: Add the appropriate solvent to the powder in a labeled container. Cap the container securely and mix gently until the solid is fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Use:
-
When adding this compound solution to cell cultures or animal models, continue to wear appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
Perform all manipulations carefully to avoid splashes and aerosols.
-
Any equipment that comes into contact with this compound, such as pipette tips and culture plates, should be considered contaminated.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container lined with a yellow bag.
-
Liquid Waste: Unused this compound solutions and any contaminated liquid waste should be collected in a clearly labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Sharps: Needles and syringes used for administering this compound in animal studies must be disposed of in a designated sharps container for cytotoxic waste.
Decontamination:
-
Work Surfaces: At the end of each procedure, decontaminate the work area within the fume hood with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.
-
Spills: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, absorb the spill with absorbent pads. Clean the area with a detergent solution, followed by 70% ethanol. All materials used for cleanup must be disposed of as hazardous waste.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of this compound's mechanism and the procedural flow for its safe handling, the following diagrams are provided.
Caption: The signaling pathway of this compound, which inhibits Bcl-2, leading to apoptosis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
